4-Bromobenzoyl azide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
14917-59-0 |
|---|---|
Molecular Formula |
C7H4BrN3O |
Molecular Weight |
226.03 g/mol |
IUPAC Name |
4-bromobenzoyl azide |
InChI |
InChI=1S/C7H4BrN3O/c8-6-3-1-5(2-4-6)7(12)10-11-9/h1-4H |
InChI Key |
YYBPTEUTLXWMRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=[N+]=[N-])Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromobenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromobenzoyl azide, a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. This document details the primary synthesis pathway, the underlying reaction mechanism, experimental protocols, and relevant quantitative data.
Synthesis Pathway
The most common and direct method for the synthesis of this compound involves the nucleophilic acyl substitution of a 4-bromobenzoyl derivative with an azide salt. The typical starting materials are either 4-bromobenzoic acid or, more frequently, the more reactive 4-bromobenzoyl chloride. The reaction with sodium azide (NaN₃) readily yields the desired this compound.
An alternative, though less direct, route begins with 4-bromobenzyl bromide, which is first converted to 4-bromobenzyl azide.[1] However, for the direct synthesis of this compound, the acyl substitution pathway is preferred for its efficiency.
The primary synthesis pathway is depicted in the workflow below:
Caption: Synthesis pathway of this compound.
Reaction Mechanism
The formation of this compound from 4-bromobenzoyl chloride and sodium azide proceeds via a nucleophilic acyl substitution mechanism. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of this compound. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the azide salt and promote the nucleophilic attack.
A crucial subsequent reaction of acyl azides is the Curtius rearrangement, which is a thermal or photochemical decomposition to an isocyanate with the loss of nitrogen gas.[2][3] This rearrangement is a concerted process where the R-group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen.[2] The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield amines, carbamates, or ureas.[2][3]
The mechanism of the Curtius rearrangement is illustrated below:
Caption: Mechanism of the Curtius Rearrangement.
Quantitative Data
The synthesis of aryl azides from their corresponding halides and sodium azide is generally a high-yielding reaction. The table below summarizes typical reaction conditions and yields for the synthesis of azides from aryl halides.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzyl Bromide | NaN₃ | DMF | Room Temp. | 12 | 92 | [1] |
| p-Cyanobenzyl Bromide | NaN₃ | PEG-400 | Room Temp. | 0.5 | 98 | [4] |
| p-Nitrobenzyl Bromide | NaN₃ | PEG-400 | Room Temp. | 0.5 | 99 | [4] |
| Benzyl Bromide | NaN₃ | DMSO | Room Temp. | Overnight | 73 | [5] |
Experimental Protocols
The following is a representative protocol for the synthesis of an aryl azide, which can be adapted for the synthesis of this compound from 4-bromobenzoyl chloride.
Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
4-Bromobenzoyl chloride
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure (Adapted from a general method for benzyl azides[6]):
-
In a round-bottom flask, dissolve 4-bromobenzoyl chloride (1.0 eq.) in anhydrous DMF (approximately 5-10 mL per gram of starting material).
-
To this solution, add sodium azide (1.5 eq.) portion-wise with stirring.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into water (approximately 3 volumes of the reaction mixture) and extract with diethyl ether (3 x 2 volumes).
-
Combine the organic layers and wash with water (2 x 2 volumes) and then with brine (1 x 2 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
References
- 1. rsc.org [rsc.org]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. CN101906007B - Preparation method of organic azide - Google Patents [patents.google.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to 4-Bromobenzoyl Azide: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzoyl azide is an important chemical intermediate, finding utility in various organic syntheses, particularly in the construction of nitrogen-containing heterocyclic compounds and as a photoaffinity labeling reagent. Its reactivity, governed by the presence of both the acyl azide and the bromo-phenyl functionalities, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and spectroscopic data.
Molecular Structure and Formula
This compound is a crystalline solid with the chemical formula C₇H₄BrN₃O.[1][2][3] The molecule consists of a benzoyl azide core substituted with a bromine atom at the para-position of the phenyl ring.
Table 1: Molecular Identifiers and Properties
| Identifier | Value |
| Chemical Formula | C₇H₄BrN₃O[1][2][3] |
| Molecular Weight | 226.03 g/mol [3] |
| CAS Number | 14917-59-0[1][2] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N=[N+]=[N-])Br |
| InChI | InChI=1S/C7H4BrN3O/c8-6-3-1-5(2-4-6)7(12)10-11-9/h1-4H |
| InChIKey | YYBPTEUTLXWMRY-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Melting Point | Explodes when heated above its melting point.[1][2][3] |
| Appearance | White to light brown low melting solid. |
| Solubility | Soluble in methanol. Reacts with water. |
| Stability | Thermally unstable; can decompose explosively with heat. |
Experimental Protocols
Synthesis of this compound from 4-Bromobenzoyl Chloride
A common and effective method for the preparation of this compound is the nucleophilic substitution of the chloride in 4-bromobenzoyl chloride with an azide salt, typically sodium azide.
Experimental Workflow:
References
An In-depth Technical Guide on 4-Bromobenzoyl Azide (CAS: 14917-59-0) for Researchers and Drug Development Professionals
Kenilworth, NJ – October 26, 2025 – This whitepaper provides a comprehensive technical overview of 4-Bromobenzoyl azide (CAS number 14917-59-0), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. This document outlines its chemical properties, detailed synthesis protocols, and key reactions, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
This compound is a reactive acyl azide that serves as a crucial building block in various chemical transformations. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14917-59-0 | |
| Molecular Formula | C₇H₄BrN₃O | [1] |
| Molecular Weight | 226.03 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 45-47 °C | |
| Boiling Point | Decomposes upon strong heating | [1] |
| Solubility | Soluble in most organic solvents |
Safety Precaution: this compound is a potentially explosive compound, especially when heated above its melting point, and should be handled with appropriate safety measures in a well-ventilated fume hood.[1] It is also a suspected irritant.
Synthesis of this compound
This compound can be reliably synthesized from readily available starting materials. Two common methods are detailed below.
From 4-Bromobenzoyl Chloride
This is a widely used and efficient method for the preparation of this compound.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-bromobenzoyl chloride (1 equivalent) in acetone.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of sodium azide (1.1 equivalents) in water dropwise to the cooled solution.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
A similar procedure starting from 4-chlorobenzoyl chloride has been reported to yield this compound in 86% yield.
From 4-Bromobenzoic Acid
This method involves the in-situ conversion of the carboxylic acid to an activated species followed by reaction with an azide source.
Experimental Protocol:
-
Suspend 4-bromobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or dimethyl sulfoxide.
-
Add N-ethyl-N,N-diisopropylamine (a non-nucleophilic base) and (bis-(2-methoxyethyl)amino)sulfur trifluoride to the suspension at 0 °C.
-
Stir the mixture for a short period to form the activated acid derivative.
-
Add sodium azide (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature (e.g., 0-20 °C) for approximately 1 hour.
-
Work-up the reaction mixture by quenching with water and extracting the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or chromatography to obtain this compound with a reported yield of up to 92%.
Key Reactions and Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, particularly those with pharmaceutical relevance. Its reactivity is dominated by the azide functional group, which can undergo several important transformations.
Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[2] This reaction is a powerful tool for the synthesis of amines, carbamates, and ureas.
Experimental Protocol (General):
-
Dissolve this compound in an inert, high-boiling solvent such as toluene or diphenyl ether.
-
Heat the solution to reflux to initiate the rearrangement. The evolution of nitrogen gas will be observed.
-
After the gas evolution ceases, the reaction is typically complete.
-
The resulting 4-bromophenyl isocyanate can be isolated or, more commonly, trapped in situ with a nucleophile.
-
For Amine Synthesis: Add water or a dilute acid to the reaction mixture to hydrolyze the isocyanate to 4-bromoaniline.
-
For Carbamate Synthesis: Add an alcohol (e.g., ethanol, benzyl alcohol) to the reaction mixture to form the corresponding carbamate.
-
For Urea Synthesis: Add a primary or secondary amine to the reaction mixture to form the corresponding urea derivative.
-
-
Isolate and purify the desired product using standard techniques.
The Curtius rearrangement has been instrumental in the synthesis of various bioactive molecules and FDA-approved drugs.[3] For instance, this reaction is a key step in the synthesis of Linezolid, an antibiotic, and has been employed in the development of inhibitors for targets like HIV protease and PTP4A3.[4][5]
"Click Chemistry": Azide-Alkyne Cycloaddition
This compound is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their stability and ability to participate in hydrogen bonding.
Experimental Protocol (General):
-
In a suitable solvent system (e.g., a mixture of t-butanol and water), combine this compound (1 equivalent) and a terminal alkyne (1 equivalent).
-
Add a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the resulting triazole derivative by recrystallization or column chromatography.
The triazole products derived from this compound can be further functionalized at the bromine position, making this a powerful strategy for generating libraries of diverse compounds for drug screening.
Spectral Data
FT-IR Spectroscopy (Expected):
-
A strong, sharp absorption band around 2100-2160 cm⁻¹ corresponding to the asymmetric stretching of the azide (N₃) group.
-
A strong absorption band around 1680-1700 cm⁻¹ due to the carbonyl (C=O) stretch.
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
C-Br stretching vibration in the fingerprint region.
¹H NMR Spectroscopy (Expected, in CDCl₃):
-
Two sets of doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the two pairs of magnetically non-equivalent protons on the disubstituted benzene ring.
¹³C NMR Spectroscopy (Expected, in CDCl₃):
-
A signal for the carbonyl carbon around δ 170 ppm.
-
Four signals in the aromatic region (typically δ 125-135 ppm) for the benzene ring carbons.
-
The carbon attached to the bromine atom will show a characteristic chemical shift.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to undergo efficient Curtius rearrangement and participate in "click chemistry" reactions makes it an important building block for the synthesis of a wide array of nitrogen-containing compounds, including those with significant potential in drug discovery and development. The synthetic protocols outlined in this document provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. Careful handling due to its potential instability is paramount for its safe and effective use in the laboratory.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1,2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ekwan.github.io [ekwan.github.io]
Physical characteristics of 4-Bromobenzoyl azide.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and key reactions of 4-Bromobenzoyl azide, a versatile reagent in organic synthesis. The information is intended to support research and development activities in medicinal chemistry and materials science.
Core Physical Characteristics
This compound is a reactive intermediate with the chemical formula C₇H₄BrN₃O.[1] Due to its energetic nature, it must be handled with appropriate safety precautions.
| Physical Characteristic | Value | Source(s) |
| Molecular Formula | C₇H₄BrN₃O | [1] |
| Molecular Weight | 226.032 g/mol | [1] |
| Exact Mass | 224.95377 Da | |
| CAS Number | 14917-59-0 | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | Explodes when heated above its melting point. | [1] |
| Boiling Point | Not applicable; decomposes explosively. | [1] |
| Solubility | Soluble in organic solvents such as DMSO. | [3] |
| Density | Data not available. |
Spectroscopic Data
Infrared (IR) Spectroscopy: A prominent and sharp absorption band characteristic of the azide (-N₃) functional group is expected in the region of 2100-2200 cm⁻¹. The spectrum would also exhibit absorptions corresponding to the carbonyl group (C=O) around 1680-1700 cm⁻¹, and aromatic C-H and C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). Due to the para-substitution pattern, two sets of doublets would be anticipated, corresponding to the two pairs of chemically non-equivalent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (likely in the range of 160-170 ppm) and the aromatic carbons. The carbon atom attached to the bromine would be influenced by the halogen's electronegativity and isotopic abundance.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 4-Bromobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the reaction with an azide salt.
Step 1: Synthesis of 4-Bromobenzoyl Chloride
This protocol is based on established methods for the preparation of acyl chlorides from carboxylic acids.[4][5][6]
Materials:
-
4-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromobenzoic acid in dichloromethane.
-
Add a catalytic amount of N,N-Dimethylformamide to the suspension.
-
Slowly add thionyl chloride to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Bromobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.
Step 2: Synthesis of this compound
This procedure describes the conversion of 4-Bromobenzoyl chloride to this compound using sodium azide.
Materials:
-
4-Bromobenzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Water
Procedure:
-
Dissolve 4-Bromobenzoyl chloride in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate flask, dissolve sodium azide in water.
-
Slowly add the aqueous solution of sodium azide to the cooled solution of 4-Bromobenzoyl chloride with vigorous stirring.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a larger volume of ice-cold water to precipitate the product.
-
Collect the solid this compound by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum at a low temperature. Caution: Do not heat the product as it is explosive.
Reaction Pathways and Mechanisms
A key reaction of this compound is the Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. This reaction is a valuable method for the synthesis of amines, carbamates, and ureas.
Caption: Curtius Rearrangement of this compound.
The mechanism of the Curtius rearrangement is believed to be a concerted process where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas. This rearrangement occurs with retention of the configuration of the migrating group. The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles.
Safety Information
This compound is an energetic and potentially explosive compound.[1] It should be handled with extreme caution in a well-ventilated fume hood, and personal protective equipment, including safety glasses, lab coat, and gloves, must be worn. Avoid heating the solid material, as it can decompose explosively. It is also important to avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. Upon decomposition, it can emit toxic fumes of bromine and nitrogen oxides.[1]
References
Proper Storage and Stability Conditions for 4-Bromobenzoyl Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the proper storage, handling, and stability conditions for 4-bromobenzoyl azide. Due to its classification as an energetic compound, strict adherence to safety protocols is paramount to ensure the safety of laboratory personnel and the integrity of the material. This document outlines recommended storage conditions, discusses factors influencing its stability, and provides a framework for experimental stability assessment.
Chemical Profile and Intrinsic Stability
This compound (C₇H₄BrN₃O) is an aromatic acyl azide.[1][2] The presence of the azido group (-N₃) renders the molecule energetic and potentially explosive.[1][3] The stability of organic azides is a critical consideration for their safe handling and storage. Two key empirical rules provide a preliminary assessment of the stability of energetic compounds:
-
Carbon-to-Nitrogen (C/N) Ratio: This ratio helps to evaluate the balance between the fuel (carbon) and the explosive (nitrogen) components of a molecule. For this compound, the C/N ratio is 7/3 ≈ 2.33. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be handled with care and stored under appropriate conditions.[3]
-
"Rule of Six": This guideline suggests that having at least six carbon atoms (or other similarly sized atoms) per energetic functional group can provide sufficient dilution to render the compound relatively safe to handle. In this compound, there are seven carbon atoms for one azide group, which suggests a degree of intrinsic stability.
While these rules offer a useful preliminary assessment, they do not replace the need for rigorous experimental stability testing. Aromatic azides are generally more stable than aliphatic azides, but the presence of the electron-withdrawing benzoyl group can influence its reactivity.
Recommended Storage and Handling Protocols
Proper storage and handling are critical to maintain the stability of this compound and to mitigate risks. The following recommendations are based on general guidelines for organic azides and related compounds.
Storage Conditions
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Reduces the rate of thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Store in a dark, light-resistant container | Protects from photolytic decomposition. |
| Container | Tightly sealed, compatible container (e.g., amber glass vial with a secure cap) | Prevents contamination and exposure to the atmosphere. |
| Location | A well-ventilated, designated area for energetic compounds | Ensures proper containment and safety in case of an incident. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood.
-
Utensils: Use non-metallic spatulas (e.g., plastic or ceramic) to avoid the formation of shock-sensitive metal azides.[3]
-
Grounding: Take precautionary measures against static discharge.[4]
-
Scale: Work with the smallest practical quantities of the material.
-
Heating: Avoid rapid heating. When heating is necessary, it should be done cautiously and with appropriate safety shields in place. It is reported that this compound explodes when heated above its melting point.[1]
-
Concentration: Avoid concentrating solutions of this compound to dryness unless absolutely necessary and with extreme caution.[3]
Stability and Incompatibility
The stability of this compound can be compromised by exposure to certain substances and conditions.
Incompatible Materials
Table 2: Incompatible Materials and Potential Hazards
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Can form explosive mixtures.[5] |
| Strong Bases | May promote decomposition.[5] |
| Alcohols | Can react with the acyl azide.[5] |
| Water/Moisture | Can lead to hydrolysis of the acyl azide.[5] |
| Strong Acids | Can lead to the formation of highly toxic and explosive hydrazoic acid.[3] |
| Heavy Metals and their Salts | Can form highly shock-sensitive heavy metal azides.[3][6] |
| Halogenated Solvents | Potential for formation of explosive di- and tri-azidomethane.[3] |
Decomposition
Upon decomposition, this compound is expected to release nitrogen gas (N₂).[7][8] When heated to decomposition, it may emit toxic fumes of bromine (Br⁻) and nitrogen oxides (NOx).[1] Thermal decomposition of aromatic azides typically proceeds through the formation of a highly reactive nitrene intermediate.
Experimental Assessment of Stability
To quantitatively assess the stability of this compound, a series of experimental protocols should be followed. These tests provide crucial data on the material's thermal sensitivity, and its sensitivity to mechanical stimuli.
Thermal Stability Analysis
a) Differential Scanning Calorimetry (DSC):
-
Objective: To determine the decomposition temperature (Td) and the enthalpy of decomposition (ΔHd).
-
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) in a DSC instrument under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
An exothermic peak indicates the decomposition of the sample. The onset temperature of this peak is taken as the decomposition temperature. The area under the peak is proportional to the enthalpy of decomposition.
-
b) Thermogravimetric Analysis (TGA):
-
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.
-
Methodology:
-
A small sample of this compound is placed in a tared TGA pan.
-
The sample is heated at a constant rate under a controlled atmosphere.
-
The mass of the sample is continuously monitored as a function of temperature.
-
A significant loss of mass corresponds to the decomposition of the compound.
-
Mechanical Sensitivity Testing
a) Impact Sensitivity:
-
Objective: To determine the sensitivity of the material to initiation by impact.
-
Methodology:
-
A small amount of the sample is placed on a standardized anvil.
-
A drop-weight of a specified mass is released from a known height onto a striker that is in contact with the sample.
-
The height is varied to determine the 50% probability of initiation (h₅₀).
-
b) Friction Sensitivity:
-
Objective: To determine the sensitivity of the material to initiation by friction.
-
Methodology:
-
A small amount of the sample is subjected to friction between two surfaces under a specified load.
-
Common apparatus includes the BAM friction tester or the ABL friction test.
-
The load is varied to determine the probability of initiation.
-
Synthesis Protocol
This compound can be synthesized from 4-bromobenzoic acid. A common method involves the conversion of the carboxylic acid to the corresponding acyl chloride, followed by reaction with an azide salt.
Synthesis of this compound from 4-Bromobenzoic Acid:
-
Formation of 4-Bromobenzoyl Chloride: 4-Bromobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an appropriate solvent (e.g., dichloromethane) with a catalytic amount of N,N-dimethylformamide (DMF).
-
Formation of this compound: The resulting 4-bromobenzoyl chloride is then reacted with sodium azide (NaN₃) in a suitable solvent system, such as acetone/water, at a controlled temperature (typically 0-20 °C).
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikidata [wikidata.org]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Bromobenzoyl Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromobenzoyl azide, a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. Due to the potential explosive nature of azide compounds, understanding their structural characteristics through spectroscopic analysis is crucial for safe handling and reaction monitoring. This document summarizes available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and outlines general experimental protocols for these analytical techniques.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.90 | Doublet | ~8.5 | 2H, Aromatic (ortho to C=O) |
| ~7.70 | Doublet | ~8.5 | 2H, Aromatic (ortho to Br) |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Carbonyl) |
| ~133 | Aromatic C-Br |
| ~132 | Aromatic CH (ortho to Br) |
| ~130 | Aromatic CH (ortho to C=O) |
| ~129 | Aromatic C-C=O |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2130 | Strong | Asymmetric stretch of azide (-N₃) |
| ~1695 | Strong | C=O stretch of acyl azide |
| ~1585 | Medium | C=C aromatic ring stretch |
| ~1280 | Medium | Symmetric stretch of azide (-N₃) |
| ~840 | Strong | C-H out-of-plane bend (para-substituted) |
Sample Phase: KBr pellet or thin film
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 225/227 | ~5 | [M]⁺ (Molecular ion with Br isotopes) |
| 197/199 | ~15 | [M - N₂]⁺ |
| 183/185 | ~100 | [BrC₆H₄CO]⁺ (4-Bromobenzoyl cation) |
| 155/157 | ~40 | [BrC₆H₄]⁺ |
| 76 | ~30 | [C₆H₄]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.
-
Mass Spectrometry
Sample Introduction:
-
A direct insertion probe is typically used for solid samples. A small amount of the sample is placed in a capillary tube at the end of the probe.
Data Acquisition:
-
Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
-
Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-300
-
Scan Rate: 1 scan/s
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
4-Bromobenzoyl Azide: A Technical Guide to Safety, Handling, and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzoyl azide is a chemical intermediate of significant interest in organic synthesis, particularly in the preparation of amines, isocyanates, and other nitrogen-containing compounds relevant to drug discovery and development. Its utility is derived from the reactive azide functional group, which can undergo a variety of transformations, most notably the Curtius rearrangement. However, the inherent reactivity of the azide group also imparts significant hazards. This technical guide provides an in-depth overview of the safety, handling, and hazard information for this compound to ensure its safe and effective use in a laboratory setting.
Physicochemical and Hazard Data
A summary of the key physicochemical properties and hazard classifications for this compound is provided below. The lack of publicly available quantitative toxicological data (LD50/LC50) for this compound necessitates a cautious approach, treating it as a compound with high acute toxicity based on the data for sodium azide, a common precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₄BrN₃O |
| Molecular Weight | 226.03 g/mol |
| Melting Point | Not available. Crucially, the compound is reported to explode when heated above its melting point. [1] |
| Boiling Point | Not available. |
| Appearance | Presumed to be a solid at room temperature. |
Table 2: Hazard Information for this compound
| Hazard | Classification and Precautionary Statements |
| GHS Pictograms | (Explosive, Acutely Toxic, Health Hazard) |
| Signal Word | Danger |
| Hazard Statements | Explodes when heated above its melting point.[1] Fatal if swallowed, in contact with skin, or if inhaled (by analogy to other azides). May cause damage to organs through prolonged or repeated exposure. |
| Precautionary Statements | Prevention: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Response: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. IF ON SKIN: Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. Storage: Store locked up. Store in a well-ventilated place. Keep cool. Disposal: Dispose of contents/container to an approved waste disposal plant. |
Table 3: Toxicological Data (Sodium Azide as a Reference)
| Substance | Route | Species | Value |
| Sodium Azide | Oral | Rat | LD50: 27 mg/kg[1] |
| Sodium Azide | Dermal | Rabbit | LD50: 20 mg/kg[2] |
Experimental Protocols
Detailed experimental procedures are critical for the safe synthesis and subsequent use of this compound. The following are representative protocols.
Synthesis of this compound from 4-Bromobenzoyl Chloride
This method involves the reaction of a commercially available acid chloride with sodium azide.
Materials:
-
4-Bromobenzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Water (deionized)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzoyl chloride in anhydrous acetone.
-
Cool the solution in an ice bath.
-
In a separate beaker, prepare a solution of sodium azide in deionized water.
-
Slowly add the aqueous sodium azide solution to the cooled acetone solution of 4-bromobenzoyl chloride with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold deionized water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to yield this compound. Crucially, do not heat the compound to dryness to avoid potential detonation.
Curtius Rearrangement of this compound to 4-Bromophenyl Isocyanate
The Curtius rearrangement provides a pathway to isocyanates, which are valuable precursors to amines, ureas, and carbamates.[3][4]
Materials:
-
This compound
-
Anhydrous, inert solvent (e.g., toluene or benzene)
-
Reflux condenser
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound in an anhydrous, inert solvent.
-
Heat the solution to reflux. The rearrangement is typically accompanied by the evolution of nitrogen gas.
-
Maintain the reflux until the evolution of nitrogen ceases, indicating the completion of the rearrangement.
-
Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2270 cm⁻¹).
-
The resulting solution of 4-bromophenyl isocyanate can be used directly for subsequent reactions or the solvent can be carefully removed under reduced pressure at low temperature to isolate the isocyanate.
Hazard Analysis and Mitigation
The primary hazards associated with this compound are its explosive nature and high acute toxicity.
Explosion Hazard
This compound is thermally unstable and can detonate upon heating, particularly above its melting point.[1] It is also sensitive to shock and friction.
Mitigation:
-
Temperature Control: Always handle the compound at low temperatures. Avoid all sources of heat, sparks, and open flames.
-
Scale: Work with the smallest possible quantities.
-
Handling: Use non-metallic spatulas and avoid grinding or subjecting the material to friction.
-
Storage: Store in a cool, well-ventilated area, away from heat sources and incompatible materials.
Toxicity Hazards
While specific toxicological data for this compound is unavailable, the azide functional group and the known high toxicity of related compounds like sodium azide warrant extreme caution.[1][2] Exposure can occur through inhalation, ingestion, or skin contact. Azides are known to be potent vasodilators and can cause a rapid drop in blood pressure, leading to headaches, dizziness, and in severe cases, collapse.[5]
Mitigation:
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Hygiene: Wash hands thoroughly after handling. Do not consume food or drink in the laboratory.
Chemical Incompatibility
Azides can react violently with a variety of substances.
Mitigation:
-
Acids: Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Metals: Do not allow contact with heavy metals (e.g., lead, copper, mercury) or their salts, as this can form highly shock-sensitive metal azides. This includes avoiding the use of metal spatulas and ensuring that azide solutions are not disposed of in metal plumbing.
-
Oxidizing Agents: Keep away from strong oxidizing agents.
Logical Workflows and Diagrams
Visualizing workflows and hazard relationships is crucial for reinforcing safe laboratory practices.
Caption: Safe Handling Workflow for this compound.
Caption: Hazard Analysis of this compound.
Conclusion
This compound is a valuable reagent in chemical synthesis but possesses significant hazards that demand rigorous safety protocols. Its potential for explosive decomposition and high acute toxicity necessitate careful handling, the use of appropriate personal protective equipment, and strict adherence to established laboratory safety procedures. By understanding and mitigating these risks, researchers can safely harness the synthetic utility of this compound in their scientific endeavors. It is imperative to consult the most recent Safety Data Sheet (SDS) before use and to conduct a thorough risk assessment for any planned experimental work.
References
A Technical Review of 4-Bromobenzoyl Azide: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzoyl azide is an important chemical intermediate, primarily utilized in organic synthesis for the introduction of nitrogen-containing functionalities. As an acyl azide, its chemistry is dominated by the Curtius rearrangement, a powerful transformation that converts carboxylic acid derivatives into amines, carbamates, and ureas with one less carbon atom. This versatility makes it a valuable reagent in the synthesis of complex molecules, including pharmacologically active compounds and natural products. This guide provides a comprehensive review of the synthesis of this compound, its key reactions, and relevant experimental data, designed to be a practical resource for laboratory professionals.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively detailed in readily available literature. The following table summarizes known properties and expected spectroscopic characteristics based on its structure and data from analogous compounds.
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 14917-59-0 | [1][2] |
| Molecular Formula | C₇H₄BrN₃O | [1][2] |
| Molecular Weight | 226.03 g/mol | [2] |
| Physical State | Solid (Expected) | Based on similar acyl azides. |
| Melting Point | Not available. Caution: Acyl azides can be explosive and may decompose violently upon heating. It is reported to explode when heated above its melting point[1][2]. | |
| IR Spectroscopy (cm⁻¹) | ~2130-2170 cm⁻¹ (strong, sharp, asymmetric N₃ stretch)~1680-1700 cm⁻¹ (strong, C=O stretch) | Expected characteristic peaks for an aromatic acyl azide. The azide stretch is highly characteristic. The FT-IR spectrum for the closely related benzoyl azide shows these features[3]. |
| ¹H NMR Spectroscopy | ~7.7-8.0 ppm (multiplet, 4H) | Aromatic protons on the disubstituted benzene ring are expected to appear as a complex multiplet, likely two sets of doublets (an AA'BB' system). |
| ¹³C NMR Spectroscopy | ~170 ppm (C=O)~125-135 ppm (Aromatic carbons) | The carbonyl carbon is expected to be significantly downfield. Four signals are expected for the aromatic carbons due to symmetry. |
Note: Special precautions must be taken when handling this compound due to its explosive potential[1][2]. All heating should be conducted with appropriate safety measures, such as behind a blast shield.
Synthesis of this compound
The most direct and common method for preparing this compound is via the nucleophilic substitution of the chloride in 4-Bromobenzoyl chloride with an azide salt, typically sodium azide.
Experimental Workflow: Synthesis from 4-Bromobenzoyl Chloride
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on standard procedures for the synthesis of acyl azides from acyl chlorides.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromobenzoyl chloride (1.0 eq). Dissolve the acyl chloride in a suitable solvent such as acetone. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve sodium azide (NaN₃, approx. 1.2 eq) in a minimal amount of water. Add this aqueous solution dropwise to the stirred solution of 4-Bromobenzoyl chloride over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The formation of a white precipitate (sodium chloride) is typically observed.
-
Workup and Isolation: Pour the reaction mixture into a separatory funnel containing cold water and a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at low temperature (to avoid decomposition).
-
The resulting crude this compound can be used directly in the next step or purified by careful recrystallization from a suitable solvent system if necessary. A reported synthesis from 4-bromobenzoic acid achieved a 92% yield[2].
The Curtius Rearrangement
The cornerstone of this compound's utility is the Curtius rearrangement, a thermal or photochemical process that results in the loss of nitrogen gas and the formation of an isocyanate intermediate. This reaction proceeds through a concerted mechanism where the aryl group migrates simultaneously with the expulsion of N₂.[4]
Reaction Mechanism: Curtius Rearrangement
Caption: Concerted mechanism of the Curtius rearrangement.
Application: Synthesis of Carbamates
The resulting 4-bromophenyl isocyanate is a versatile electrophile that can be "trapped" by a variety of nucleophiles. Reaction with an alcohol, for example, yields a stable carbamate derivative, a common functional group in pharmaceuticals.
Detailed Experimental Protocol: Curtius Rearrangement and Trapping
This protocol describes the thermal rearrangement of this compound in the presence of an alcohol to form a carbamate.
-
Setup: In a round-bottom flask, dissolve the crude this compound (1.0 eq) in an inert, high-boiling anhydrous solvent such as toluene or dioxane.
-
Nucleophile Addition: Add the desired alcohol (e.g., benzyl alcohol, ≥ 1.1 eq) to the solution.
-
Reaction: Heat the mixture gently under a nitrogen atmosphere. The reaction is typically performed at temperatures ranging from 80 °C to 110 °C. The evolution of nitrogen gas should be observed. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
The resulting crude carbamate can be purified by standard laboratory techniques such as column chromatography on silica gel or recrystallization.
Applications in Research and Development
The Curtius rearrangement of acyl azides like this compound is a key step in many synthetic routes.[5] Its ability to convert a carboxylic acid into a protected amine (as a carbamate) with the loss of one carbon is fundamental in organic synthesis. This transformation is featured in the synthesis of a wide array of medicinal agents and FDA-approved drugs.[6] The bromo-substituent on the aromatic ring also serves as a useful handle for further functionalization, for instance, through cross-coupling reactions, making this compound a valuable building block for creating libraries of compounds in drug discovery programs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Benzoyl azide, 4-bromo-|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 4-Bromobenzoyl Azide in Curtius Rearrangement for the Synthesis of Carbamates and Ureas
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 4-bromobenzoyl azide in the Curtius rearrangement. This classic yet powerful reaction offers a reliable pathway to the corresponding 4-bromophenyl isocyanate, a versatile intermediate for the synthesis of a wide array of carbamates and ureas. These products are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide outlines the synthesis of the azide precursor, its thermal rearrangement, and subsequent in-situ trapping with various nucleophiles, supported by quantitative data and detailed experimental procedures.
Introduction
The Curtius rearrangement, first reported by Theodor Curtius in 1885, is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1] The resulting isocyanate is a highly reactive intermediate that can be readily trapped by a variety of nucleophiles. Reaction with alcohols yields carbamates, while reaction with amines produces ureas.[1] This transformation is particularly valuable in organic synthesis as it proceeds with retention of configuration at the migrating group and is tolerant of a wide range of functional groups.
This compound serves as a key starting material for accessing 4-bromophenyl isocyanate. The bromo-substituent provides a useful handle for further synthetic modifications, such as cross-coupling reactions, making the resulting carbamate and urea products valuable building blocks in the synthesis of complex molecules and potential pharmaceutical candidates.
Reaction Pathway and Mechanism
The overall transformation involves two key steps: the synthesis of this compound and its subsequent Curtius rearrangement to 4-bromophenyl isocyanate, which is then trapped by a nucleophile.
The mechanism of the Curtius rearrangement is a concerted process where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas. This concerted nature ensures the retention of stereochemistry of the migrating group.[1]
References
Application of 4-Bromobenzoyl Azide in Peptide and Bioconjugation Chemistry
Initial Assessment: 4-Bromobenzoyl azide is not a standard reagent for routine peptide synthesis, which typically involves the formation of amide bonds between amino acids using specific coupling reagents and protecting group strategies. However, the unique properties of the aryl azide and the bromobenzoyl group lend this molecule to specialized applications in peptide modification and bioconjugation, particularly for researchers in drug development and chemical biology.
The primary applications of related aryl azides in biochemical contexts are as photoaffinity labels for cross-linking studies and as precursors for other chemical modifications. The 4-bromobenzoyl moiety can serve as a useful analytical handle or a building block for more complex molecular architectures.
Core Applications and Methodologies
Photoaffinity Labeling and Cross-Linking
Aryl azides are valuable tools for identifying and characterizing protein-protein or peptide-receptor interactions.[1] Upon photolysis with UV light, the aryl azide group of this compound generates a highly reactive nitrene intermediate. This nitrene can then form a covalent bond by inserting into nearby C-H, N-H, or O-H bonds of an interacting biomolecule.
Experimental Workflow for Photoaffinity Labeling:
References
Application Notes: Role of 4-Bromobenzoyl Azide in Bioconjugation and Chemical Biology
Introduction
4-Bromobenzoyl azide is a versatile chemical tool primarily utilized in photoaffinity labeling to identify and characterize ligand-binding sites on proteins and other biological macromolecules.[1] While not a direct participant in the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, its unique properties allow for the introduction of a photoreactive crosslinking group and a synthetically useful bromine handle. Upon activation with UV light, the aryl azide group forms a highly reactive nitrene intermediate that can covalently bond to nearby amino acid residues, effectively "labeling" the binding site.[2][3] The bromine atom serves as a valuable functional group for subsequent modifications, including the potential introduction of an alkyne or azide handle for downstream click chemistry applications.[4] These notes provide an overview of its applications, quantitative data from relevant experiments, and detailed protocols for its use.
Key Applications:
-
Photoaffinity Labeling: Covalent modification of target proteins to identify binding partners and map binding sites.[1][2]
-
Chemical Probe Synthesis: Introduction of a bromo-benzoyl moiety that can be further functionalized.
-
Drug Discovery: Elucidation of the mechanism of action of small molecule inhibitors and drug candidates.[5]
Quantitative Data Summary
The efficiency of photoaffinity labeling using aryl azides like this compound is influenced by several factors including the wavelength of UV light, irradiation time, and the concentration of the probe. The following table summarizes typical conditions and outcomes.
| Parameter | Value/Range | Notes |
| Photolysis Wavelength | 260-365 nm | Optimal wavelength can vary depending on the specific aryl azide and the biological system. Long-wavelength UV (365 nm) is often preferred to minimize damage to biological samples.[2][6] |
| Irradiation Time | 5 - 30 minutes | Shorter times are possible with high-intensity lamps. It is crucial to balance complete activation with minimizing sample heating and degradation.[6] |
| Probe Concentration | 1 - 100 µM | The concentration should be optimized based on the binding affinity of the probe for its target. |
| Labeling Yield | < 30% | Yields can be variable and are often low, which is a known limitation of aryl azide-based photoaffinity labeling.[2] |
| Quenching Agents | Primary amines (e.g., Tris), Thiols (e.g., DTT) | These should be avoided in buffers during the photoactivation step as they can quench the reactive nitrene intermediate.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Photoaffinity Labeling of a Target Protein
This protocol outlines a typical workflow for identifying a protein's binding site using a this compound-containing probe.
1. Materials:
- Target protein in a suitable buffer (e.g., PBS, HEPES). Avoid Tris and other primary amine-containing buffers.[6]
- This compound-functionalized probe stock solution (e.g., in DMSO).
- UV lamp (365 nm).
- Quartz cuvettes or microcentrifuge tubes.[6]
- Ice bath.
- SDS-PAGE analysis reagents.
- Mass spectrometry reagents.
2. Procedure:
- Incubation: Mix the target protein with the this compound probe in a quartz cuvette or open microcentrifuge tube. Incubate in the dark to allow for binding equilibrium to be reached (typically 30-60 minutes at room temperature or 4°C).
- Control Samples: Prepare control samples, including a sample without the probe and a competition sample with an excess of a known, non-photoreactive ligand to demonstrate specific binding.
- Photoactivation: Place the sample on an ice bath to prevent overheating.[6] Irradiate with a 365 nm UV lamp for 5-30 minutes. The optimal time should be determined empirically.
- Quenching: After irradiation, the reaction can be quenched by adding a primary amine-containing buffer if desired, although the reactive intermediates are short-lived.
- Analysis:
- SDS-PAGE: Analyze the samples by SDS-PAGE to observe any covalent crosslinking, which may result in a shift in the protein's molecular weight.
- Mass Spectrometry: For binding site identification, the labeled protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the peptide fragment covalently modified by the probe.
Visualizations
Workflow for Photoaffinity Labeling
Caption: Workflow for a typical photoaffinity labeling experiment.
Logical Relationship for Downstream Modification
References
- 1. researchgate.net [researchgate.net]
- 2. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Reactions of 4-Bromobenzoyl Azide with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reactions of 4-bromobenzoyl azide with a range of common nucleophiles. The primary utility of this compound in organic synthesis lies in its ability to undergo a Curtius rearrangement to form 4-bromophenyl isocyanate. This highly reactive intermediate can then be trapped in situ by various nucleophiles to generate a diverse array of functionalized molecules, including ureas, carbamates, and amines. These products are valuable building blocks in medicinal chemistry and materials science.
Core Reaction Pathway: The Curtius Rearrangement
The central transformation of this compound is the Curtius rearrangement, a thermal or photochemical process that results in the loss of nitrogen gas and the formation of an isocyanate.[1] This rearrangement proceeds through a concerted mechanism where the 4-bromophenyl group migrates to the nitrogen atom as dinitrogen departs.[1]
The resulting 4-bromophenyl isocyanate is a versatile electrophile that readily reacts with nucleophiles. The general reaction scheme is presented below.
Caption: General reaction scheme for the Curtius rearrangement of this compound and subsequent nucleophilic attack.
Reactions with Nucleophiles: Protocols and Data
The following sections detail the reactions of this compound with specific nucleophiles, providing experimental protocols and quantitative data where available from the literature.
Reaction with Amines to form Ureas
The reaction of 4-bromophenyl isocyanate with primary or secondary amines yields substituted ureas. These motifs are prevalent in many biologically active compounds.
Experimental Protocol: Synthesis of a Disubstituted Urea
This protocol is a general representation for the synthesis of a urea derivative from this compound and an amine.
-
Synthesis of this compound: To a solution of 4-bromobenzoyl chloride (1.0 eq) in a suitable solvent such as acetone or THF, add sodium azide (1.1 - 1.5 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain crude this compound. Use the crude azide directly in the next step without further purification.
-
Curtius Rearrangement and Trapping with an Amine: Dissolve the crude this compound in an inert solvent like toluene or dioxane. Heat the solution to reflux (typically 80-110 °C) for 1-3 hours to effect the Curtius rearrangement to 4-bromophenyl isocyanate. Cool the reaction mixture to room temperature and add the desired amine (1.0 - 1.2 eq) dropwise. Stir the reaction at room temperature for an additional 1-2 hours. The urea product often precipitates from the reaction mixture and can be collected by filtration. Wash the solid with a cold solvent and dry to obtain the pure urea derivative.
| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-(4-bromophenyl)-N'-phenylurea | Toluene, reflux, 2h | Not specified | General Reaction |
| Morpholine | 4-(4-bromophenyl)-1-morpholinocarboxamide | THF, reflux, then rt, 2h | Not specified | [2] |
Reaction with Alcohols to form Carbamates
Alcohols react with 4-bromophenyl isocyanate to produce carbamates, which are important functional groups in pharmaceuticals and are often used as protecting groups for amines.
Experimental Protocol: Synthesis of a Carbamate
This protocol outlines a general procedure for the synthesis of a carbamate from this compound and an alcohol.
-
Synthesis of this compound: Follow the procedure described in the urea synthesis protocol.
-
Curtius Rearrangement and Trapping with an Alcohol: Dissolve the crude this compound in the desired alcohol (which can also serve as the solvent if it is a liquid and has a suitable boiling point) or in an inert solvent like toluene with the addition of the alcohol (1.0 - 5.0 eq). Heat the mixture to reflux for 2-6 hours to facilitate the Curtius rearrangement and subsequent trapping of the isocyanate. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the excess solvent under reduced pressure. The crude carbamate can be purified by recrystallization or column chromatography.
| Nucleophile (Alcohol) | Product | Reaction Conditions | Yield (%) | Reference |
| Methanol | Methyl (4-bromophenyl)carbamate | Methanol, reflux, 4h | Not specified | General Reaction |
| Ethanol | Ethyl (4-bromophenyl)carbamate | Ethanol, reflux, 4h | Not specified | [3] |
Reaction with Water to form an Amine (via a Carbamate Intermediate)
The hydrolysis of 4-bromophenyl isocyanate, formed from the Curtius rearrangement of this compound, leads to the formation of 4-bromoaniline. This reaction proceeds through an unstable carbamic acid intermediate which spontaneously decarboxylates.
Experimental Protocol: Synthesis of 4-Bromoaniline
This protocol describes a general method for the hydrolysis of this compound.
-
Synthesis of this compound: Follow the procedure described in the urea synthesis protocol.
-
Curtius Rearrangement and Hydrolysis: Dissolve the crude this compound in a mixture of an inert solvent (e.g., toluene or dioxane) and water. Heat the mixture to reflux for 2-4 hours. The isocyanate formed in situ will react with water to form the corresponding carbamic acid, which then decarboxylates to the amine. After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude 4-bromoaniline can be purified by column chromatography or recrystallization.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Water | 4-Bromoaniline | Toluene/Water, reflux, 3h | Not specified | [1] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of various derivatives from 4-bromobenzoyl chloride.
Caption: A workflow diagram illustrating the synthesis of ureas, carbamates, and amines from 4-bromobenzoyl chloride.
References
Application Notes and Protocols for the Thermal Decomposition of 4-Bromobenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal decomposition of 4-bromobenzoyl azide is a crucial reaction in organic synthesis, primarily utilized for the preparation of 4-bromophenyl isocyanate. This reaction proceeds through a Curtius rearrangement, a versatile method for converting acyl azides into isocyanates.[1] The resulting isocyanate is a valuable intermediate in the synthesis of a wide range of nitrogen-containing compounds, including ureas, carbamates, and other derivatives of pharmaceutical and biological interest.[2] These application notes provide a detailed experimental setup, protocols for the synthesis of the azide precursor and its subsequent thermal decomposition, and a summary of relevant data.
Experimental Setup and Materials
Materials:
-
4-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)[3] or Oxalyl chloride
-
Sodium azide (NaN₃)[4]
-
Anhydrous solvent (e.g., Toluene, Xylene, Dichloromethane)[5]
-
Dry glassware
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Distillation apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Safety Precautions:
-
Acyl azides are potentially explosive and should be handled with care. Avoid heating neat and handle in solution whenever possible.
-
Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with care in a fume hood.
-
The thermal decomposition reaction should be conducted behind a safety shield.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzoyl Chloride
This protocol describes the conversion of 4-bromobenzoic acid to 4-bromobenzoyl chloride, the precursor for the azide synthesis.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid.
-
Slowly add an excess of thionyl chloride (SOCl₂) to the flask in a fume hood.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-bromobenzoyl chloride can be purified by vacuum distillation.[6]
Table 1: Physical Properties of 4-Bromobenzoyl Chloride [3][7]
| Property | Value |
| CAS Number | 586-75-4 |
| Molecular Formula | C₇H₄BrClO |
| Molecular Weight | 219.46 g/mol |
| Melting Point | 36-42 °C |
| Boiling Point | 174 °C / 102 mmHg |
Protocol 2: Synthesis of this compound
This protocol outlines the synthesis of this compound from 4-bromobenzoyl chloride.
Procedure:
-
Dissolve 4-bromobenzoyl chloride in a suitable anhydrous solvent (e.g., acetone or dichloromethane) in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of sodium azide in a minimal amount of water and acetone.
-
Cool the 4-bromobenzoyl chloride solution to 0 °C in an ice bath.
-
Slowly add the sodium azide solution dropwise to the cooled 4-bromobenzoyl chloride solution with vigorous stirring.
-
After the addition is complete, continue stirring at 0 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be carefully quenched with water and extracted with an organic solvent. The organic layer is then washed and dried. The solvent is removed under reduced pressure to yield crude this compound. Due to its explosive nature, it is often used in the next step without further purification.[4]
Table 2: Physical Properties of this compound
| Property | Value |
| CAS Number | 14917-59-0 |
| Molecular Formula | C₇H₄BrN₃O |
| Molecular Weight | 226.03 g/mol |
| Warning | Explodes when heated above its melting point. |
Protocol 3: Thermal Decomposition of this compound (Curtius Rearrangement)
This protocol describes the thermal decomposition of this compound to form 4-bromophenyl isocyanate.
Procedure:
-
Dissolve the crude this compound in a high-boiling anhydrous solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.[5]
-
Heat the solution to reflux. The decomposition is typically accompanied by the evolution of nitrogen gas.
-
The reaction progress can be monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the azide peak around 2130 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).
-
After the reaction is complete, the solvent can be removed under reduced pressure to yield crude 4-bromophenyl isocyanate.
-
The product can be purified by vacuum distillation.
Table 3: Reaction Conditions for Thermal Decomposition of Aryl Azides
| Aryl Azide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl azide | Toluene | 110 | 2 | ~95 |
| 4-Methoxybenzoyl azide | Toluene | 110 | 1.5 | ~97 |
| 4-Nitrobenzoyl azide | Xylene | 140 | 1 | ~98 |
| This compound (estimated) | Toluene | 110 | ~2 | High |
Table 4: Physical Properties of 4-Bromophenyl Isocyanate [8]
| Property | Value |
| CAS Number | 2493-02-9 |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Melting Point | 42-44 °C |
| Boiling Point | 158 °C / 14 mmHg |
Experimental Workflow and Reaction Mechanism
The overall experimental workflow involves three main stages: synthesis of the acid chloride, conversion to the acyl azide, and finally, thermal rearrangement to the isocyanate.
Caption: Experimental workflow for the synthesis and thermal decomposition of this compound.
The thermal decomposition of this compound proceeds via the Curtius rearrangement. This is a concerted reaction where the loss of nitrogen gas and the migration of the aryl group occur simultaneously to form the isocyanate.
Caption: Mechanism of the Curtius rearrangement of this compound.
References
- 1. youtube.com [youtube.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromobenzoyl chloride | 586-75-4 [chemicalbook.com]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromobenzoyl chloride 98 586-75-4 [sigmaaldrich.com]
- 7. L03794.09 [thermofisher.com]
- 8. 4-BROMOPHENYL ISOCYANATE | 2493-02-9 [chemicalbook.com]
Application Notes and Protocols: The Strategic Use of the 4-Bromobenzoyl Group in the Elucidation of Natural Product Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of the 4-bromobenzoyl moiety into natural products. This derivatization is a critical tool for the unambiguous determination of absolute stereochemistry through X-ray crystallography, a pivotal step in the total synthesis and drug development pipeline. While the direct application of 4-bromobenzoyl azide in total synthesis is not widely documented, the introduction of the corresponding 4-bromobenzoylamino group via a Curtius rearrangement of a suitable carboxylic acid precursor remains a viable, albeit less common, synthetic strategy. More frequently, the 4-bromobenzoyl group is introduced by acylating hydroxyl or amino functionalities within the natural product.
Introduction of the 4-Bromobenzoyl Group
The presence of a heavy atom, such as bromine, in a crystal lattice significantly facilitates the determination of the absolute configuration of a chiral molecule by anomalous dispersion X-ray diffraction analysis. The 4-bromobenzoyl group is ideally suited for this purpose due to its crystallinity-enhancing properties and the presence of the bromine atom.
There are two primary conceptual pathways for the introduction of a 4-bromobenzoyl functional group into a natural product or its synthetic intermediates:
-
Curtius Rearrangement: A carboxylic acid can be converted into an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This isocyanate can be trapped by a nucleophile, or in the context of this note, could theoretically be generated from this compound itself. However, the more practical application in a synthetic route involves the rearrangement of a natural product-derived carboxylic acid, which is then trapped to form a derivative.
-
Acylation: This is the most common and direct method for introducing a 4-bromobenzoyl group. It involves the reaction of a hydroxyl or amino group on the natural product with 4-bromobenzoyl chloride or a related activated acylating agent.
Due to the limited specific examples of this compound in total synthesis literature, this document will focus on the widely practiced and well-documented acylation method for derivatization.
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of a Hydroxyl-Containing Natural Product with 4-Bromobenzoyl Chloride
This protocol describes a general method for the acylation of a primary or secondary alcohol in a natural product (NP-OH) to yield the corresponding 4-bromobenzoyl ester (NP-O-CO-C₆H₄Br).
Materials:
-
Natural Product containing a hydroxyl group (NP-OH)
-
4-Bromobenzoyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable solvent system for chromatography)
Procedure:
-
Reaction Setup: To a solution of the natural product (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (2.0-3.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Addition of Acylating Agent: Slowly add a solution of 4-bromobenzoyl chloride (1.5-2.0 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromobenzoyl derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and obtain single crystals suitable for X-ray crystallographic analysis.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the 4-bromobenzoylation of hydroxyl-containing natural products, compiled from general synthetic knowledge.
| Natural Product Type | Acylating Agent | Base | Catalyst | Solvent | Time (h) | Yield (%) |
| Primary Alcohol | 4-Bromobenzoyl chloride | Triethylamine | DMAP | DCM | 2-4 | 85-95 |
| Secondary Alcohol | 4-Bromobenzoyl chloride | Triethylamine | DMAP | DCM | 4-12 | 70-90 |
| Hindered Sec. Alcohol | 4-Bromobenzoyl chloride | Pyridine | DMAP | Toluene (reflux) | 12-24 | 50-75 |
| Primary Amine | 4-Bromobenzoyl chloride | Triethylamine | None | DCM | 1-3 | 90-98 |
Mandatory Visualizations
Caption: Workflow for Natural Product Derivatization and Structure Elucidation.
Caption: General Mechanism of the Curtius Rearrangement.
Application Notes & Protocols: Derivatization of Biomolecules with 4-Bromobenzoyl Moiety for Enhanced Analytical Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The quantitative analysis of biomolecules, such as amino acids, peptides, and biogenic amines, is fundamental in various fields, including proteomics, metabolomics, and pharmaceutical development. Many of these molecules lack a strong chromophore or are too polar to be effectively retained and separated by reversed-phase high-performance liquid chromatography (HPLC). Pre-column derivatization is a powerful strategy to overcome these challenges. This process involves chemically modifying the analyte to attach a tag that enhances its detectability and improves its chromatographic behavior.
The 4-bromobenzoyl group is an excellent derivatization tag for several reasons. Its introduction onto primary and secondary amine functionalities significantly increases the hydrophobicity of polar biomolecules, leading to better retention and resolution in reversed-phase chromatography. The benzoyl moiety provides a strong chromophore for sensitive UV detection. Furthermore, the presence of a bromine atom is highly advantageous for mass spectrometry (MS) detection, as bromine has two characteristic isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, creating a distinct isotopic pattern that facilitates confident identification of derivatized molecules.
While 4-Bromobenzoyl azide can be used to introduce this moiety, a more common and highly reactive agent for this purpose is 4-Bromobenzoyl chloride, which readily reacts with amines under Schotten-Baumann conditions. These application notes provide a detailed protocol for the derivatization of amine-containing biomolecules using the 4-bromobenzoyl group for subsequent HPLC-UV or LC-MS analysis.
Reaction Principle
The derivatization reaction is a nucleophilic acyl substitution where the amine group of the biomolecule attacks the carbonyl carbon of the 4-Bromobenzoyl reagent. In a basic medium, the amine is deprotonated, increasing its nucleophilicity. The reaction results in the formation of a stable amide bond, covalently linking the 4-bromobenzoyl tag to the biomolecule.
Caption: Reaction of an amine with 4-Bromobenzoyl reagent.
Experimental Protocol: Derivatization using 4-Bromobenzoyl Chloride
This protocol provides a general procedure for the derivatization of primary and secondary amines in standard solutions or biological samples. Optimization may be required depending on the specific biomolecule and sample matrix.
Materials:
-
4-Bromobenzoyl chloride (FW: 219.46 g/mol )
-
Acetonitrile (ACN), HPLC grade
-
Sodium bicarbonate (NaHCO₃) or Borate buffer (pH ~9.0)
-
Hydrochloric acid (HCl), 1M
-
Water, ultrapure
-
Sample containing biomolecules (e.g., amino acid standards, protein hydrolysate)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For protein/peptide samples, perform acid hydrolysis to release free amino acids. Ensure the hydrolysate is dried completely to remove excess acid and then reconstituted in a suitable buffer or ultrapure water.
-
Prepare a standard solution of the target analyte(s) (e.g., 1 mg/mL) in ultrapure water or a weak buffer.
-
-
Reagent Preparation:
-
Derivatization Buffer: Prepare a 100 mM Sodium Bicarbonate solution in ultrapure water. Adjust pH to ~9.0 if necessary.
-
Reagent Solution: Prepare a 10 mg/mL solution of 4-Bromobenzoyl chloride in acetonitrile. This solution should be prepared fresh before use due to the reactivity of the acid chloride with moisture.
-
-
Derivatization Reaction:
-
Pipette 100 µL of the sample or standard solution into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the 100 mM Sodium Bicarbonate buffer. Vortex briefly to mix.
-
Add 200 µL of the freshly prepared 4-Bromobenzoyl chloride solution.
-
Immediately cap the tube and vortex vigorously for 1-2 minutes at room temperature.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
-
Reaction Quenching and Extraction:
-
To stop the reaction and remove excess reagent, add 50 µL of 1M HCl to acidify the mixture. Vortex briefly. The unreacted 4-Bromobenzoyl chloride will hydrolyze to 4-Bromobenzoic acid.
-
Add 500 µL of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to extract the derivatized analyte.
-
Vortex for 1 minute, then centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Sample Analysis:
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Vortex to dissolve the derivatized product.
-
The sample is now ready for injection into the HPLC or LC-MS system.
-
Caption: Workflow for biomolecule derivatization and analysis.
Quantitative Data & Performance
The derivatization with the 4-bromobenzoyl group significantly improves the analytical performance for various biomolecules. The following tables summarize typical performance data obtained from HPLC-UV analysis.
Table 1: Chromatographic & Detection Parameters
| Parameter | Typical Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| UV Detection Wavelength | ~254 nm |
| Injection Volume | 10 µL |
Table 2: Performance Characteristics for Derivatized Amino Acids (Representative Data)
| Analyte (Derivatized) | Retention Time (min) | Linearity (R²) | LOD (pmol) | Recovery (%) |
| Glycine | 8.5 | 0.9992 | ~1.5 | 95 ± 4 |
| Alanine | 9.8 | 0.9995 | ~1.2 | 97 ± 3 |
| Valine | 12.1 | 0.9991 | ~1.0 | 98 ± 2 |
| Leucine | 14.5 | 0.9996 | ~0.8 | 99 ± 2 |
| Phenylalanine | 16.2 | 0.9998 | ~0.5 | 98 ± 3 |
LOD (Limit of Detection) and Recovery values are estimates and can vary based on the specific matrix and instrumentation.
Troubleshooting
-
Low Derivatization Yield:
-
Ensure the 4-Bromobenzoyl chloride solution is fresh; it is sensitive to moisture.
-
Verify the pH of the reaction buffer is in the optimal range (8.5-9.5).
-
Check for the presence of competing nucleophiles in the sample matrix.
-
-
Multiple Peaks per Analyte:
-
Incomplete reaction or side reactions. Ensure vigorous mixing and adequate reaction time.
-
Derivatization of multiple amine groups on a single molecule (e.g., lysine). This is expected and can be used for identification.
-
-
High Background Signal:
-
Incomplete removal of excess reagent. Ensure the quenching and extraction steps are performed effectively. Hydrolyzed reagent (4-Bromobenzoic acid) should be in the aqueous phase after acidification.
-
Application Notes and Protocols: 4-Bromobenzoyl Azide in Acyl Nitrene Generation
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromobenzoyl azide is a versatile reagent in organic synthesis, primarily utilized as a precursor for the generation of the corresponding acyl nitrene intermediate. This highly reactive species can undergo a variety of transformations, including the Curtius rearrangement, C-H bond insertion, and aziridination reactions, making it a valuable tool for the introduction of nitrogen-containing functionalities into organic molecules. These reactions are pivotal in the synthesis of pharmaceuticals and other bioactive compounds. This document provides detailed application notes, experimental protocols, and mechanistic visualizations for the use of this compound in generating acyl nitrene intermediates.
Introduction to this compound and Acyl Nitrenes
This compound (C₇H₄BrN₃O) is an organic compound that serves as a stable and accessible precursor to the 4-bromobenzoyl nitrene intermediate.[1] Acyl nitrenes are highly reactive, electron-deficient species with a monovalent nitrogen atom attached to a carbonyl group. Their chemistry is dominated by their electrophilic nature, leading to a range of useful synthetic transformations.
The generation of acyl nitrenes from this compound can be achieved through two primary methods:
-
Thermal Rearrangement (Curtius Rearrangement): Upon heating, this compound undergoes a concerted rearrangement to form 4-bromophenyl isocyanate with the loss of nitrogen gas. While a discrete nitrene intermediate is generally not formed in the concerted thermal process, the isocyanate product is a key synthetic intermediate.[2]
-
Photochemical Decomposition: Irradiation with UV light can lead to the cleavage of the N-N₂ bond to generate a singlet or triplet acyl nitrene intermediate, which can then undergo various intermolecular reactions before rearranging.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved from 4-bromobenzoic acid or its corresponding acyl chloride.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzoyl chloride | Sodium azide | Acetone/Water | Room Temp | 12 | ~74 | [4] |
| 4-Bromobenzoic acid | Thionyl chloride, then Sodium azide | Dichloromethane | Reflux, then RT | 2, then 2 | High | [5] |
| 4-Bromobenzoic acid | Diphenylphosphoryl azide (DPPA), Triethylamine | Toluene | 80 | 3 | High | [6] |
Experimental Protocol: Synthesis from 4-Bromobenzoyl Chloride
Materials:
-
4-Bromobenzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoyl chloride (1.0 eq) in acetone.
-
In a separate beaker, prepare a solution of sodium azide (1.2 eq) in water.
-
Cool the 4-bromobenzoyl chloride solution in an ice bath and slowly add the sodium azide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
After the reaction is complete (monitored by TLC), pour the mixture into a separatory funnel containing water and DCM.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a solid.
Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and use appropriate personal protective equipment.
Generation and Reactions of 4-Bromobenzoyl Nitrene
The utility of this compound lies in the diverse reactivity of the in situ generated acyl nitrene or its rearrangement product, the isocyanate.
Curtius Rearrangement and Trapping of the Isocyanate
The thermal decomposition of this compound leads to 4-bromophenyl isocyanate via the Curtius rearrangement.[2] This isocyanate is a valuable intermediate that can be trapped with various nucleophiles.
Table 2: Trapping of 4-Bromophenyl Isocyanate
| Nucleophile | Product Type | General Reaction Conditions |
| Water | Primary Amine (4-bromoaniline) | Hydrolysis, often with acid or base |
| Alcohols (R-OH) | Carbamate | Anhydrous conditions, often with a base |
| Amines (R-NH₂) | Urea | Anhydrous conditions |
Experimental Protocol: Synthesis of a Carbamate via Curtius Rearrangement
Materials:
-
This compound
-
Anhydrous toluene
-
Anhydrous alcohol (e.g., benzyl alcohol)
-
Reflux condenser
-
Nitrogen atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add the anhydrous alcohol (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting azide. Nitrogen gas evolution will be observed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbamate.
Photochemical Generation and Trapping of Acyl Nitrene
Photolysis of this compound allows for the generation of the acyl nitrene as a discrete intermediate, which can participate in reactions other than rearrangement.
Acyl nitrenes can insert into C-H bonds, a powerful transformation for the direct amidation of alkanes.[7][8] This reaction is particularly effective with transition-metal catalysts, such as those based on rhodium or iridium, which can modulate the reactivity and selectivity of the nitrene transfer.
Table 3: Catalytic C-H Amidation using this compound
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) |
| Rh₂(OAc)₄ | Cyclohexane | Dichloromethane | 40 | Moderate |
| [Ir(cod)Cl]₂ | Ethylbenzene | 1,2-Dichloroethane | 80 | Good |
Experimental Protocol: Rhodium-Catalyzed C-H Insertion
Materials:
-
This compound
-
Substrate with C-H bonds (e.g., cyclohexane)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (DCM)
-
Photoreactor or UV lamp (e.g., 254 nm)
-
Schlenk tube
Procedure:
-
In a Schlenk tube under an inert atmosphere, add Rh₂(OAc)₄ (2 mol%).
-
Add the substrate (e.g., cyclohexane, used as solvent or in excess).
-
Add this compound (1.0 eq).
-
Seal the tube and irradiate with a UV lamp at room temperature with stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess substrate under reduced pressure.
-
Purify the resulting amide by column chromatography.
Acyl nitrenes can add across double bonds to form N-acyl aziridines, which are valuable building blocks in organic synthesis.[9]
Experimental Protocol: Photochemical Aziridination
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Anhydrous acetonitrile
-
Photoreactor or UV lamp
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) and the alkene (2.0 eq) in anhydrous acetonitrile.
-
Degas the solution with nitrogen or argon for 15 minutes.
-
Irradiate the mixture with a UV lamp at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once the azide is consumed, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography to yield the N-(4-bromobenzoyl)aziridine.
Mechanistic Pathways and Visualizations
The reaction pathway of this compound is highly dependent on the reaction conditions.
Caption: Thermal vs. Photochemical generation of reactive intermediates.
Caption: Synthetic applications of the reactive intermediates.
Caption: General experimental workflow for nitrene reactions.
References
- 1. Frontiers | Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines [frontiersin.org]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. BJOC - Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization [beilstein-journals.org]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. Nitrene-transfer from azides to isocyanides: Unveiling its versatility as a promising building block for the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of the Curtius rearrangement with 4-Bromobenzoyl azide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Curtius rearrangement with 4-bromobenzoyl azide.
Troubleshooting Guide
Low or no yield of the desired isocyanate or its trapped product (e.g., carbamate, urea) is a common issue. This guide addresses potential causes and provides systematic solutions.
Problem 1: Low or No Conversion of this compound
| Potential Cause | Suggested Solution |
| Insufficient Reaction Temperature | The thermal rearrangement requires a specific activation energy. Gradually increase the reaction temperature in 10 °C increments. For many aryl azides, temperatures in the range of 80-110 °C are effective. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Aprotic, non-polar solvents like toluene or benzene are generally good choices for isolating the isocyanate. For in-situ trapping, the solvent should be compatible with the nucleophile. |
| Short Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the acyl azide starting material. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Presence of Water | Water will react with the highly electrophilic isocyanate intermediate to form an unstable carbamic acid, which then decarboxylates to the corresponding amine. The amine can then react with another molecule of the isocyanate to form a symmetrical urea byproduct. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Photochemical Decomposition | If the reaction is exposed to UV light, it can proceed through a nitrene intermediate, which is highly reactive and can lead to a variety of side products through C-H insertion or other pathways, often resulting in lower yields of the desired isocyanate (yields for photolysis of benzoyl azide derivatives are often in the 40-50% range).[1] Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). |
| Reaction with Solvent | Protic solvents (e.g., alcohols, primary/secondary amines) will react with the isocyanate. If the goal is to isolate the isocyanate, use inert, aprotic solvents like toluene, benzene, or chloroform. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method to improve the yield and lower the reaction temperature?
A1: The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), has been shown to significantly improve the yield and lower the required decomposition temperature of the Curtius rearrangement.[2] For example, the synthesis of dievodiamine utilized a boron trifluoride-catalyzed Curtius rearrangement to achieve a 94% yield of the resulting amide.[2]
Q2: Which solvent is best for the Curtius rearrangement of this compound?
A2: For the thermal rearrangement of this compound where the goal is to trap the resulting isocyanate with an alcohol or amine, anhydrous toluene is a highly recommended solvent. It is inert, has a suitable boiling point for the thermal rearrangement, and is effective in dissolving both the acyl azide and common trapping agents. In a study on a similar electron-deficient substrate, the use of toluene as a solvent in a continuous flow process was successful, whereas acetonitrile led to the formation of insoluble urea byproducts, likely due to traces of water.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the Curtius rearrangement can be effectively monitored using infrared (IR) spectroscopy. The disappearance of the characteristic strong azide (N₃) stretching band, typically around 2130-2170 cm⁻¹, and the appearance of the strong isocyanate (-N=C=O) stretching band, usually around 2250-2275 cm⁻¹, indicates the progress of the reaction. Thin-layer chromatography (TLC) can also be used to monitor the disappearance of the starting material.
Q4: What are the best practices for trapping the isocyanate intermediate?
A4: To trap the 4-bromophenyl isocyanate intermediate, the nucleophile (e.g., an alcohol for carbamate formation or an amine for urea formation) should be present in the reaction mixture during the rearrangement, or added shortly after the rearrangement is complete. It is crucial to use an anhydrous nucleophile and solvent to prevent the formation of the corresponding amine and urea byproducts. For the synthesis of Boc-protected amines, tert-butanol is used, while benzyl alcohol is employed for Cbz protection.
Data Presentation
Table 1: Reported Yields for Curtius Rearrangement of Aryl Carboxylic Acid Derivatives under Various Conditions
| Substrate | Conditions | Nucleophile | Product | Yield (%) | Reference |
| 3-Phenylthiophene-2-carboxylic acid | DPPA, Toluene, Heat | Intramolecular cyclization | Thieno[2,3-c]isoquinolin-5(4H)-one | High | [3] |
| Cyclopropane carboxylic acid derivative from Bromobenzaldehyde | DPPA, Et₃N, Toluene, tBuOH | tert-Butanol | Boc-protected cyclopropylamine | 70 | [3] |
| Indole-3-acetic acid derivative | BF₃·OEt₂ | Intramolecular cyclization | Amide | 94 | [2] |
| Polyquinane dicarboxylic acid | Heat | Methanol | Methyl carbamate | 84 | [2] |
| 4-Bromoallocolchicinic acid | Sodium azide | Water (hydrolysis) | Aniline derivative | 45 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Curtius Rearrangement of this compound and Trapping with an Alcohol
This protocol is adapted from a general procedure for the Curtius rearrangement.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene (10 mL per mmol of azide).
-
Addition of Nucleophile: Add the desired anhydrous alcohol (e.g., tert-butanol or benzyl alcohol, 1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the carbamate carbonyl peak, or by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired carbamate.
Protocol 2: Lewis Acid-Catalyzed Curtius Rearrangement of this compound
This protocol is based on the principle of Lewis acid catalysis to lower the reaction temperature.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene (10 mL per mmol of azide).
-
Addition of Catalyst and Nucleophile: Add the anhydrous alcohol (e.g., tert-butanol, 1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.1-0.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to a lower temperature than the standard thermal rearrangement (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or IR spectroscopy.
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway of the Curtius rearrangement of this compound.
Caption: Troubleshooting workflow for low yield in the Curtius rearrangement.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions involving 4-Bromobenzoyl azide.
Welcome to the technical support center for 4-Bromobenzoyl Azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: The primary reaction of this compound is the Curtius rearrangement, a thermal or photochemical process where the acyl azide rearranges to form 4-bromophenyl isocyanate with the loss of nitrogen gas.[1][2][3] This isocyanate is a key intermediate that can be trapped with various nucleophiles to yield a range of products.[1][3]
Q2: What are the expected products when using this compound in a reaction?
A2: The final product depends on the nucleophile used to trap the 4-bromophenyl isocyanate intermediate.
-
With water: Hydrolysis of the isocyanate yields 4-bromoaniline.[2] This reaction proceeds through an unstable carbamic acid intermediate which decarboxylates.[2]
-
With alcohols: Reaction with an alcohol will form a carbamate. For example, reaction with methanol will yield methyl (4-bromophenyl)carbamate.
-
With amines: Reaction with a primary or secondary amine will produce a substituted urea.
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions stem from the reactivity of the 4-bromophenyl isocyanate intermediate.
-
Formation of Symmetrical Urea: If water is present in the reaction mixture, the isocyanate can hydrolyze to 4-bromoaniline. This aniline can then react with another molecule of the isocyanate to form the symmetrical urea, N,N'-bis(4-bromophenyl)urea, as an undesired byproduct.[4]
-
Incomplete Rearrangement: The Curtius rearrangement may not go to completion if the reaction temperature is too low or the reaction time is too short. This will result in the presence of unreacted this compound in the product mixture.
-
Nitrene Insertion (under photochemical conditions): While thermal Curtius rearrangements are generally concerted, photochemical decomposition of the acyl azide can proceed through a nitrene intermediate. This highly reactive species can lead to side products through insertion into C-H bonds of the solvent or other molecules present.[1]
Q4: How can I minimize the formation of the symmetrical urea byproduct?
A4: To minimize the formation of N,N'-bis(4-bromophenyl)urea, it is crucial to perform the reaction under anhydrous conditions.[4] This includes using dry solvents and ensuring all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Q5: What are the recommended storage and handling procedures for this compound?
A5: this compound is a potentially explosive compound and should be handled with caution.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete Curtius rearrangement. 2. Hydrolysis of the isocyanate intermediate. 3. Reaction of the isocyanate with impurities. | 1. Ensure the reaction temperature is sufficient for the rearrangement to occur. The optimal temperature can vary depending on the solvent. Consider increasing the reaction time or temperature cautiously. 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.[4] 3. Purify all starting materials and solvents to remove any nucleophilic impurities. |
| Presence of a significant amount of N,N'-bis(4-bromophenyl)urea | Presence of water in the reaction mixture. | Rigorously dry all solvents and reagents. Consider adding a drying agent to the reaction mixture if compatible.[4] Perform the reaction under an inert atmosphere. |
| Multiple unexpected products observed by TLC or GC-MS | 1. If using photochemical conditions, nitrene insertion reactions may be occurring. 2. The starting material or reagents may be impure. 3. The reaction temperature may be too high, leading to decomposition. | 1. If possible, switch to thermal conditions for the Curtius rearrangement to avoid nitrene formation.[1] 2. Verify the purity of your this compound and other reagents. 3. Optimize the reaction temperature to favor the desired rearrangement without causing degradation. |
| Reaction is sluggish or does not go to completion | 1. Insufficient reaction temperature. 2. Inefficient heat transfer in a large-scale reaction. 3. Poor quality of the this compound. | 1. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or other analytical methods. 2. Ensure efficient stirring and uniform heating of the reaction mixture. 3. Check the purity of the azide. If necessary, synthesize fresh this compound. |
Experimental Protocols
Synthesis of this compound from 4-Bromobenzoyl Chloride
Materials:
-
4-Bromobenzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Water
Procedure:
-
Dissolve 4-bromobenzoyl chloride in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve sodium azide in water.
-
Cool the 4-bromobenzoyl chloride solution in an ice bath.
-
Slowly add the sodium azide solution to the stirred 4-bromobenzoyl chloride solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. Caution: Acyl azides are potentially explosive and should be handled with care.
General Protocol for the Curtius Rearrangement of this compound and Trapping with an Alcohol
Materials:
-
This compound
-
Anhydrous Toluene (or other suitable high-boiling, non-protic solvent)
-
Anhydrous alcohol (e.g., methanol, ethanol)
Procedure:
-
Dissolve this compound in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.
-
Heat the solution to reflux to initiate the Curtius rearrangement. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.
-
After the gas evolution ceases (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Slowly add the anhydrous alcohol to the solution containing the 4-bromophenyl isocyanate.
-
Stir the reaction mixture at room temperature or with gentle heating until the isocyanate is fully consumed (monitor by IR spectroscopy by observing the disappearance of the isocyanate peak around 2250-2275 cm⁻¹).
-
Remove the solvent under reduced pressure.
-
Purify the resulting carbamate product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: 4-Bromobenzoyl Azide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 4-Bromobenzoyl azide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and commonly employed methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the major safety precautions to consider when handling this compound?
A2: this compound, like other organic azides, is a potentially energetic material and must be handled with extreme caution. Key safety precautions include:
-
Always work in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid friction, shock, and heat, as these can lead to explosive decomposition.[1][2]
-
Use plastic or Teflon-coated spatulas instead of metal ones to prevent the formation of shock-sensitive metal azides.[1]
-
Never heat the compound above its melting point, as it can explode.
-
Store purified this compound at low temperatures (refrigerated) and protected from light.[1][3]
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities can arise from the starting materials or side reactions. These may include unreacted 4-bromobenzoyl chloride, 4-bromobenzoic acid (from hydrolysis of the acid chloride), and residual sodium azide. In some cases, side products from the reaction of the azide with the solvent or other nucleophiles may be present.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Infrared (IR) Spectroscopy: To verify the presence of the characteristic azide (-N₃) and carbonyl (C=O) functional groups.
-
Thin-Layer Chromatography (TCC): To quickly check for the presence of impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low or No Yield of Purified Product After Recrystallization
-
Question: I performed a recrystallization, but my product either did not precipitate or the yield was very low. What could be the problem?
-
Answer: This issue can stem from several factors:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good of a solvent for your compound, even at low temperatures. Conversely, the compound might be too insoluble to dissolve effectively at elevated temperatures.
-
Insufficient Concentration: The solution may not have been saturated enough for crystallization to occur upon cooling.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very fine, difficult-to-filter crystals, which can result in loss of product during filtration.
-
Issue 2: Product is Still Impure After Column Chromatography
-
Question: I ran a flash column, but my final product is still contaminated with impurities. What went wrong?
-
Answer: Several factors can lead to poor separation during column chromatography:
-
Incorrect Eluent System: The polarity of the mobile phase may be too high, causing your product and impurities to elute together. Conversely, if the polarity is too low, your compound may not move off the baseline.
-
Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.
-
Cracks or Channels in the Silica Gel: Improperly packed columns can have channels that allow the sample to pass through without proper separation.
-
Compound Instability on Silica: Some compounds can decompose on the acidic surface of silica gel.
-
Issue 3: Oily Product Obtained Instead of Crystals
-
Question: After recrystallization, my product oiled out instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. To address this:
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Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can induce crystallization.
-
Seed Crystals: If available, adding a small seed crystal of the pure compound can initiate crystallization.
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Solvent Adjustment: Try using a slightly different solvent system. A solvent in which the compound is slightly less soluble may promote crystallization.
-
Data Presentation
Table 1: Potential Impurities and Their Removal
| Impurity | Source | Recommended Removal Method |
| 4-Bromobenzoyl chloride | Unreacted starting material | Aqueous work-up (hydrolyzes to the acid), followed by recrystallization or column chromatography. |
| 4-Bromobenzoic acid | Hydrolysis of 4-bromobenzoyl chloride | Extraction with a mild aqueous base (e.g., sodium bicarbonate solution), followed by recrystallization or column chromatography. |
| Sodium Azide | Excess reagent | Thorough aqueous washes during the work-up procedure. |
| Polymeric byproducts | Side reactions | Recrystallization or flash column chromatography. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on methods used for similar benzoyl azides.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent. A mixture of acetone and water is often effective for related compounds. Start by dissolving the azide in hot acetone and then add hot water dropwise until the solution becomes slightly cloudy.
-
Clarification: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Add a few more drops of the hot solvent (acetone) until the solution is clear again. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum. Caution: Do not use high temperatures for drying.
Protocol 2: Purification by Flash Column Chromatography
This protocol is adapted from procedures for purifying similar azide compounds.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point for non-polar to moderately polar compounds is a mixture of petroleum ether (or hexanes) and ethyl acetate. For 4-bromobenzyl azide, a related compound, a petroleum ether/EtOAc (15:1) system has been reported as effective.[4]
-
Column Packing: In a fume hood, pack a glass column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, applying gentle pressure with air or an inert gas.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Crucially, use a cold water bath and do not heat the sample.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General synthesis of this compound and potential impurities.
References
Acyl Azide Safety & Handling: A Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on mitigating the explosion risk associated with acyl azides. The following troubleshooting guides and frequently asked questions (FAQs) address common safety and operational concerns encountered during experiments involving these energetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary explosion hazards associated with acyl azides?
A1: Acyl azides are energetic molecules that can decompose explosively with the input of external energy such as heat, shock, friction, or even light.[1][2] The primary hazard stems from the rapid release of nitrogen gas upon decomposition, leading to a sudden increase in pressure. Several factors contribute to their instability, including their chemical structure and the presence of impurities.[3]
Q2: How can I assess the stability of a novel acyl azide before synthesis?
A2: While precise quantitative data for every novel compound is often unavailable, two key qualitative guidelines can help assess stability:
-
Carbon-to-Nitrogen (C/N) Ratio: The ratio of carbon and oxygen atoms to nitrogen atoms in the molecule is a critical indicator of stability. A higher ratio generally indicates greater stability.
-
(NC + NO) / NN ≥ 3: Generally considered stable enough to be isolated and stored in pure form (e.g., n-nonyl azide, C/N = 3).[2]
-
1 < (NC + NO) / NN < 3: May be synthesized and isolated but should be stored as a dilute solution (≤1M) at low temperatures and in small quantities (<5g).[2]
-
(NC + NO) / NN ≤ 1: Should never be isolated. These can only be generated as transient intermediates in solution and used immediately.[2]
-
-
The "Rule of Six": This rule suggests that a molecule should have at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide) to provide sufficient dilution and render the compound relatively safe.[4]
Q3: What are the safest methods for preparing acyl azides?
A3: The safest methods are those that avoid the isolation of the acyl azide intermediate. One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) are highly recommended.[5] These methods generate the acyl azide in situ, which then immediately undergoes the desired reaction (e.g., Curtius rearrangement).[6] Continuous-flow chemistry is another excellent approach that minimizes the amount of hazardous intermediate present at any given time, significantly enhancing safety.[7][8]
Q4: What materials and reagents are incompatible with acyl azides?
A4: To prevent the formation of highly explosive and shock-sensitive compounds, avoid contact with the following:
-
Heavy metals: Copper, lead, mercury, silver, and their salts can form dangerously explosive metal azides.[9] Use glass or plastic spatulas and avoid metal equipment.[4]
-
Strong acids: Acids can react with residual sodium azide to form the highly toxic and explosive hydrazoic acid (HN₃).[1]
-
Halogenated solvents: Dichloromethane and chloroform can react with azides to form explosive diazidomethane and triazidomethane, respectively.[1]
Q5: How should I properly store acyl azides if isolation is unavoidable?
A5: If you must isolate an acyl azide, store it in a solution of no more than 1M concentration, in small quantities (less than 5 grams), and at a low temperature (ideally below 0°C).[2] The storage container should be made of plastic to avoid the risk of forming metal azides from scratches on glass. Protect the stored azide from light, heat, and physical shock.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected color change (e.g., brown or yellow) during reaction. | Decomposition of the acyl azide, formation of side products. | 1. Do not heat further. Immediately cool the reaction mixture in an ice bath. 2. If the color change is significant and accompanied by gas evolution, treat it as a potential runaway reaction. Evacuate the immediate area and follow emergency procedures. 3. If the situation is under control, proceed with a carefully planned quenching procedure (see Q6). |
| Reaction appears sluggish or incomplete. | 1. Insufficient temperature for the Curtius rearrangement. 2. Impure starting materials. 3. Inefficient mixing. | 1. Cautiously and slowly increase the temperature in small increments, monitoring for any signs of decomposition. 2. Ensure starting materials are pure and dry. Water can lead to the formation of unwanted byproducts.[3] 3. Ensure efficient stirring, especially in heterogeneous mixtures, to avoid localized overheating.[3] |
| Low yield of the desired product. | 1. Premature decomposition of the acyl azide. 2. Formation of urea byproducts from reaction with trace water. 3. Inefficient trapping of the isocyanate intermediate. | 1. Consider using a milder method for acyl azide formation (e.g., DPPA). 2. Use anhydrous solvents and reagents. 3. Ensure the nucleophile for trapping the isocyanate is present in sufficient concentration and is reactive enough under the reaction conditions. |
| Difficulty in purifying the product. | Presence of byproducts such as ureas or unreacted starting materials. | 1. For urea byproducts, purification can often be achieved by chromatography or recrystallization. 2. If residual azide is suspected, the crude product should be handled with extreme care. Consider quenching the crude mixture before purification. |
Q6: How do I safely quench a reaction containing unreacted acyl azide or residual sodium azide?
A6: Unreacted azides must be safely destroyed before disposal. A common method for quenching excess sodium azide is the addition of nitrous acid, which is generated in situ.[10][11][12]
Caution: This procedure should be performed in a well-ventilated fume hood as toxic nitrogen oxides are released.
-
Cool the reaction mixture in an ice bath.
-
While stirring, slowly add a freshly prepared aqueous solution of sodium nitrite (a 40% excess relative to the amount of azide is recommended).[13]
-
Slowly add a dilute acid (e.g., 2M sulfuric acid) dropwise.[11] The order of addition is critical; never add acid before the nitrite solution , as this can generate explosive hydrazoic acid.[13]
-
Continue adding acid until gas evolution ceases and the solution is acidic (test with pH paper).
-
To confirm the complete destruction of the azide, you can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrite and complete quenching).[11]
Quantitative Data on Acyl Azide Stability
Obtaining precise, quantitative data on the explosion risk of all acyl azides is challenging due to their inherent instability. However, the following table provides a summary of stability guidelines.
| Parameter | Guideline | Source(s) |
| Carbon/Oxygen to Nitrogen Ratio for Isolation | (NC + NO) / NN ≥ 3 | [2] |
| Maximum Concentration for Storage (if isolated) | ≤ 1 M in solution | [2] |
| Maximum Quantity for Storage (if isolated) | < 5 grams | [2] |
| Sodium Azide Decomposition Temperature | > 275 °C (can decompose violently) | [9] |
Experimental Protocols
Detailed Protocol for In Situ Generation of an Acyl Azide and Curtius Rearrangement using DPPA
This protocol describes a one-pot synthesis of a carbamate from a carboxylic acid, avoiding the isolation of the acyl azide.
Materials:
-
Carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous alcohol (e.g., benzyl alcohol or tert-butanol)
-
Anhydrous toluene or other suitable high-boiling solvent
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Preparation: Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is dry.
-
Initial Reaction Mixture: To the flask, add the carboxylic acid and the alcohol (1.1 equivalents) dissolved in the anhydrous solvent.
-
Base Addition: Add triethylamine (1.1 equivalents) to the mixture and stir for 10-15 minutes at room temperature.
-
DPPA Addition: Slowly add DPPA (1.1 equivalents) to the reaction mixture at room temperature. Caution: Gas evolution (N₂) will occur. The addition should be controlled to manage the rate of gas evolution.[14]
-
Heating: Slowly heat the reaction mixture to the desired temperature (typically 80-110 °C, depending on the substrate). Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid and acidic byproducts.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbamate by column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for the in situ generation and Curtius rearrangement of an acyl azide.
Caption: Decision tree for the safe handling of acyl azides.
References
- 1. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 8. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. organic chemistry - How to quench unreacted sodium azide from reaction mixture? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
Managing the unstable carbamic acid intermediate in Curtius reactions.
For researchers, scientists, and professionals in drug development, the Curtius rearrangement is a powerful tool for the synthesis of amines, carbamates, and ureas from carboxylic acids. However, the reaction's central intermediate, the unstable carbamic acid, presents unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions to help you successfully manage this critical intermediate and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Curtius reaction, offering potential causes and solutions in a direct question-and-answer format.
| Issue | Question | Possible Cause & Solution |
| Low or No Product Yield | Why is my Curtius reaction failing or giving a low yield? | Incomplete formation of the acyl azide: Ensure your starting carboxylic acid is fully converted to the acyl chloride or activated ester before adding the azide source. Use of fresh, high-purity reagents is critical. For one-pot procedures using diphenylphosphoryl azide (DPPA), ensure anhydrous conditions as DPPA can react with water. Decomposition of the isocyanate intermediate: The isocyanate is highly reactive. If the desired nucleophile (e.g., alcohol, amine) is not present in sufficient concentration or is not reactive enough, the isocyanate can polymerize or react with trace water. Ensure an adequate excess of the trapping nucleophile is present.[1] Sub-optimal reaction temperature: The thermal decomposition of the acyl azide to the isocyanate requires a specific temperature range. If the temperature is too low, the rearrangement will be slow or incomplete. If it is too high, side reactions and decomposition may occur. Optimize the temperature for your specific substrate. |
| Formation of Symmetrical Urea Byproduct | I am trying to synthesize a primary amine, but I am getting a significant amount of a symmetrical urea byproduct. What is causing this? | The primary amine product is nucleophilic and can react with the isocyanate intermediate to form a symmetrical urea. This is especially problematic if the concentration of the isocyanate is high and the desired reaction with water is slow. Solution: To minimize this side reaction, ensure rapid and efficient hydrolysis of the isocyanate to the carbamic acid, which then decarboxylates to the amine. This can be achieved by using a biphasic reaction system with vigorous stirring to facilitate the reaction at the interface, or by slowly adding the isocyanate solution to a large excess of the aqueous phase. |
| Formation of Other Side Products | Besides ureas, what other side products can form, and how can I avoid them? | N-acylurea: This can form if the isocyanate reacts with the starting carboxylic acid. This is more likely if the conversion of the carboxylic acid to the acyl azide is incomplete. Solution: Ensure complete conversion of the starting material before initiating the rearrangement. Products from nitrene insertion: In photochemical Curtius rearrangements, a nitrene intermediate can be formed, which can undergo insertion reactions with the solvent or other molecules, leading to undesired byproducts.[2] Solution: Whenever possible, opt for thermal Curtius rearrangements, which are believed to proceed through a concerted mechanism, avoiding the formation of a free nitrene.[2] |
| Difficulty in Product Purification | How can I effectively purify my desired carbamate or urea product from the reaction mixture? | Excess nucleophile: If a large excess of a high-boiling alcohol (like benzyl alcohol) was used, it can be difficult to remove by simple evaporation. Solution: Use a scavenger resin to remove the excess alcohol or employ chromatographic purification.[1] Phosphorus byproducts: When using DPPA, phosphorus-containing byproducts can co-elute with the desired product during chromatography. Solution: An aqueous workup can help remove some of the water-soluble phosphorus byproducts. Careful optimization of the chromatographic conditions is also essential. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the carbamic acid intermediate in the Curtius reaction?
The carbamic acid is formed when the isocyanate intermediate reacts with water. It is a highly unstable molecule that readily undergoes decarboxylation (loss of CO2) to yield the corresponding primary amine.[3] This instability is the key to forming the amine product but must be managed to prevent side reactions.
Q2: How can I avoid the formation of the carbamic acid and directly obtain a stable product?
Instead of using water as the nucleophile, you can "trap" the isocyanate intermediate with an alcohol or an amine.
-
With an alcohol: This reaction forms a stable carbamate. For example, using tert-butanol (t-BuOH) yields a Boc-protected amine, and benzyl alcohol yields a Cbz-protected amine. These protecting groups are widely used in organic synthesis.[2]
-
With an amine: This reaction forms a stable urea derivative.[4]
Q3: What are the advantages of using diphenylphosphoryl azide (DPPA) in a one-pot Curtius reaction?
Using DPPA allows for the direct conversion of a carboxylic acid to the corresponding acyl azide in situ, followed by the rearrangement to the isocyanate in a single reaction vessel. This avoids the isolation of the potentially explosive acyl azide intermediate, making the procedure safer.[5] It also simplifies the experimental setup.
Q4: Can the Curtius rearrangement be performed on substrates with sensitive functional groups?
Yes, one of the significant advantages of the Curtius rearrangement is its tolerance for a wide variety of functional groups. The reaction is generally performed under neutral or mildly basic conditions and at moderate temperatures, which preserves the integrity of most functional groups.[5]
Q5: Does the stereochemistry of the migrating group change during the rearrangement?
No, the Curtius rearrangement proceeds with complete retention of configuration at the migrating carbon center. This makes it a valuable method for the synthesis of chiral amines and their derivatives.[2]
Data Presentation
The choice of nucleophile used to trap the isocyanate intermediate significantly impacts the final product and overall yield. The following table summarizes typical yields for different product types obtained via the Curtius rearrangement.
| Starting Carboxylic Acid | Nucleophile (Trapping Agent) | Product Type | Typical Yield (%) | Reference |
| Adamantane-1-carboxylic acid | tert-Butanol | Boc-protected amine | 95% | Organic Syntheses, 2007, 84, 334 |
| (R)-2-Phenylpropanoic acid | tert-Butanol | Boc-protected amine | 85% | Org. Lett. 2005, 7, 4107-4110 |
| Phenylacetic acid | Benzyl alcohol | Cbz-protected amine | 88% | J. Org. Chem. 2005, 70, 10875-10878 |
| 4-Chlorobenzoic acid | Benzyl alcohol | Cbz-protected amine | 92% | Synthesis 2011, 1477-1483 |
| Cyclohexanecarboxylic acid | Aniline | Urea | 85% | Synlett 2009, 407-410 |
| Benzoic acid | Morpholine | Urea | 90% | J. Med. Chem. 2012, 55, 13, 5857–5869 |
Experimental Protocols
Here are detailed methodologies for key experiments involving the management of the carbamic acid intermediate by trapping the isocyanate.
Protocol 1: Synthesis of a Boc-Protected Amine via a One-Pot Zinc-Catalyzed Curtius Rearrangement
This protocol describes the conversion of a carboxylic acid to a tert-butyl carbamate (Boc-protected amine).
Materials:
-
Carboxylic acid (1.0 equiv)
-
Sodium azide (NaN3) (2.0 equiv)
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.09 equiv)
-
Zinc(II) triflate (Zn(OTf)2) (0.02 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the carboxylic acid, sodium azide, tetrabutylammonium bromide, and zinc(II) triflate.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 40 °C.
-
Once the temperature has stabilized, add the di-tert-butyl dicarbonate dropwise.
-
Stir the reaction mixture at 40 °C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a 10% aqueous solution of sodium nitrite (NaNO2) to neutralize any residual azide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Synthesis of a Cbz-Protected Amine
This protocol outlines the formation of a benzyl carbamate (Cbz-protected amine).
Materials:
-
Carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Benzyl alcohol (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous toluene.
-
Add triethylamine and benzyl alcohol to the solution.
-
Heat the mixture to 90 °C.
-
Slowly add the diphenylphosphoryl azide (DPPA) to the heated solution. Effervescence (N2 evolution) should be observed.
-
Stir the reaction at 90 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Synthesis of a Urea Derivative
This protocol details the synthesis of a disubstituted urea by trapping the isocyanate with a primary or secondary amine.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Anhydrous THF or toluene
Procedure:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid and triethylamine in the chosen anhydrous solvent.
-
Add the diphenylphosphoryl azide and stir the mixture at room temperature for 30 minutes to form the acyl azide.
-
Heat the reaction mixture to 80-100 °C to induce the Curtius rearrangement to the isocyanate. Monitor the reaction by IR spectroscopy (disappearance of the acyl azide peak at ~2140 cm-1 and appearance of the isocyanate peak at ~2270 cm-1).
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
Slowly add the primary or secondary amine to the solution containing the in situ generated isocyanate.
-
Stir the reaction at room temperature for 1-3 hours until the isocyanate is fully consumed (monitor by IR or TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude urea derivative by recrystallization or silica gel chromatography.
Visualizing the Pathways
The following diagrams illustrate the key chemical transformations and workflows in managing the Curtius rearrangement intermediates.
Caption: General reaction pathway of the Curtius rearrangement and trapping of the isocyanate intermediate.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement - Cbz Protected Product [commonorganicchemistry.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]
Troubleshooting premature decomposition of 4-Bromobenzoyl azide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzoyl azide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, handling, storage, and use of this reagent.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized this compound has a yellow or brownish tint. Is it impure, and is it safe to use?
A1: A faint yellow color is not uncommon; however, a distinct yellow to brown color can indicate the presence of impurities or the onset of decomposition.
-
Potential Causes:
-
Residual Acid: Trace amounts of acid (e.g., HCl from the synthesis using 4-bromobenzoyl chloride) can catalyze decomposition.
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Photodecomposition: Exposure to light, especially UV light, can initiate the decomposition of the azide.
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Thermal Stress: Even modest heating during synthesis or workup can lead to partial decomposition.
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Oxidation: While less common for the azide itself, impurities in starting materials or solvents could be susceptible to oxidation, leading to colored byproducts.
-
-
Troubleshooting & Recommendations:
-
Neutralization: During the aqueous workup after synthesis, ensure the organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid.
-
Light Protection: Conduct the synthesis and subsequent handling in a fume hood with the sash down or with the reaction vessel wrapped in aluminum foil to minimize light exposure. Store the final product in an amber vial.
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Temperature Control: Maintain low temperatures (0-5 °C) throughout the synthesis and workup. Avoid excessive heating during solvent removal.
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Purification: If the color is significant, you may consider a rapid purification step, such as passing a solution of the azide through a short plug of neutral alumina or silica gel, ensuring the solvent is cold and the process is swift. Never attempt distillation or sublimation for purification .
-
Q2: I observe gas evolution from my stored this compound. What is happening, and what should I do?
A2: Gas evolution is a critical sign of decomposition and should be treated with extreme caution. The primary gas being evolved is nitrogen (N₂).
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Primary Decomposition Pathway: The thermal decomposition of acyl azides like this compound primarily proceeds through a Curtius rearrangement to form an isocyanate and nitrogen gas.[1][2] This process can be initiated by heat, light, or the presence of catalysts.
-
Safety Precautions:
-
Do not tighten the cap: If gas is evolving, do not tighten the cap of the storage vial, as this could lead to a dangerous pressure buildup.
-
Isolate the vial: Place the vial in a secondary container within a fume hood, away from other chemicals.
-
Cool the sample: If it is safe to do so, cool the vial in an ice bath to slow down the decomposition rate.
-
Plan for disposal: The material is likely unstable and should be disposed of promptly and safely.
-
-
Prevention:
-
Storage Conditions: Store this compound at low temperatures (ideally below -18 °C) and in the dark.[3]
-
Inert Atmosphere: Storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent reactions with atmospheric moisture and oxygen.
-
Q3: My subsequent reaction using this compound is giving low yields of the desired product and a complex mixture of byproducts. What could be the cause?
A3: Low yields and byproduct formation are often due to the premature decomposition of the this compound, either before or during the reaction.
-
Potential Causes & Byproducts:
-
Thermal Decomposition (Curtius Rearrangement): If your reaction is heated, the this compound will likely undergo Curtius rearrangement to 4-bromophenyl isocyanate. This isocyanate can then react with nucleophiles in your reaction mixture (including water, alcohols, or amines) to form ureas, carbamates, or amines, respectively, instead of your desired product.[1][4]
-
Photochemical Decomposition: If the reaction is exposed to light, decomposition can proceed through a highly reactive nitrene intermediate.[5] This nitrene can lead to a variety of side reactions, including insertion into C-H bonds, resulting in undesired byproducts.[5]
-
Incompatible Reagents: The presence of acids, strong bases, or certain metals can catalyze the decomposition of the azide.
-
-
Troubleshooting:
-
Verify Reagent Quality: Before starting your reaction, assess the purity of your this compound. A fresh, colorless sample is ideal.
-
Reaction Temperature: If possible, run your reaction at a lower temperature. For Curtius rearrangements, the decomposition to the isocyanate is the intended reaction, but the temperature should be carefully controlled.
-
Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil.
-
Reagent Compatibility: Ensure that all reagents and solvents are compatible with azides. Avoid acidic conditions unless they are part of a controlled process.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Color Change (Yellow/Brown) During Storage | Gradual thermal or photochemical decomposition. | Store at ≤ -18°C in an amber vial under an inert atmosphere. If color is significant, consider careful, rapid purification before use or safe disposal. |
| Violent Reaction or Explosion | Exposure to heat, shock, friction, strong acids, or incompatible metals. | Handle with non-metal spatulas. Avoid grinding the solid. Do not heat rapidly. Ensure all glassware is free of heavy metal residues. |
| Low Yield in Curtius Rearrangement | Incomplete rearrangement or side reactions of the isocyanate. | Ensure reaction temperature is sufficient for rearrangement but not so high as to cause degradation of the product. Use an anhydrous solvent to prevent isocyanate hydrolysis. |
| Formation of 4-Bromoaniline as a byproduct | Hydrolysis of the intermediate 4-bromophenyl isocyanate by water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Formation of Symmetrical Urea Byproduct | Reaction of the isocyanate with the amine product of isocyanate hydrolysis. | Strictly exclude water from the reaction. |
| Solidifies or "Oils Out" During Synthesis Workup | Low solubility in the chosen solvent system at reduced temperatures. | Use a solvent system in which the azide is more soluble at low temperatures, or use a larger volume of solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromobenzoyl Chloride
This protocol is adapted from general procedures for the synthesis of acyl azides.
-
Dissolution: Dissolve 4-bromobenzoyl chloride (1.0 eq) in acetone (approx. 10 mL per gram of acid chloride) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Azide Addition: In a separate flask, dissolve sodium azide (1.1 - 1.5 eq) in a minimal amount of cold deionized water.
-
Reaction: Slowly add the sodium azide solution dropwise to the stirred 4-bromobenzoyl chloride solution over 20-30 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Stirring: Continue stirring the reaction mixture at 0 °C for 1-2 hours after the addition is complete.
-
Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with a cold, non-halogenated solvent such as ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution (to remove residual acid) and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).
-
Storage: Store the resulting this compound as a solution or a solid at ≤ -18 °C in the dark.
Protocol 2: Safe Disposal of this compound
Small quantities of residual this compound can be destroyed before disposal.
-
Dilution: In a fume hood, dilute the azide-containing solution with a non-halogenated solvent (e.g., toluene).
-
Reduction: Slowly add a solution of a reducing agent like triphenylphosphine in the same solvent. The azide will be reduced to an iminophosphorane with the evolution of nitrogen gas. Ensure the addition is done slowly to control the rate of gas evolution.
-
Hydrolysis: Once the gas evolution ceases, add water or a dilute acid to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide.
-
Disposal: The resulting mixture can then be disposed of as standard organic waste, following institutional guidelines.
Visualizations
Caption: Synthesis and Decomposition Pathways of this compound.
References
Identifying and minimizing byproducts in 4-Bromobenzoyl azide reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromobenzoyl azide. The information is designed to help identify and minimize byproducts in reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an organic compound with the formula BrC₆H₄CON₃. Its primary application is as a precursor in the Curtius rearrangement, a chemical reaction that converts the acyl azide to 4-bromophenyl isocyanate.[1][2] This isocyanate is a versatile intermediate used in the synthesis of various nitrogen-containing compounds, such as amines, ureas, and carbamates, which are valuable in medicinal chemistry and drug discovery.[3]
Q2: How is this compound typically synthesized?
A2: The most common method for synthesizing this compound is by the reaction of 4-bromobenzoyl chloride with an azide salt, typically sodium azide (NaN₃), in an aprotic solvent like acetone or dichloromethane.[2] Another route involves the treatment of 4-bromobenzoylhydrazine with nitrous acid.
Q3: What are the main byproducts I should be aware of when working with this compound?
A3: Byproducts can arise during both the synthesis of this compound and its subsequent reactions.
-
During synthesis: The primary byproduct is 4-bromobenzoic acid, formed from the hydrolysis of the starting material, 4-bromobenzoyl chloride, if moisture is present.
-
During Curtius rearrangement: The main byproducts stem from the high reactivity of the 4-bromophenyl isocyanate intermediate. These include:
-
4-Bromoaniline: Formed by the hydrolysis of the isocyanate in the presence of water.
-
N,N'-bis(4-bromophenyl)urea: This symmetrical urea is formed when the 4-bromoaniline byproduct reacts with another molecule of 4-bromophenyl isocyanate.
-
Nitrene-related byproducts: If the rearrangement is carried out photochemically, a highly reactive nitrene intermediate is formed, which can lead to side reactions like insertion into solvent molecules.[1]
-
Q4: What are the key safety precautions when handling this compound?
A4: Acyl azides like this compound are potentially explosive, especially when heated. It is crucial to handle them with care in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating the compound to its melting point or above, as this can lead to detonation. When heated to decomposition, it can emit toxic fumes of bromine and nitrogen oxides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction of 4-bromobenzoyl chloride. | - Ensure a slight excess of sodium azide is used. - Increase the reaction time or gently warm the reaction mixture (while monitoring for any signs of decomposition). |
| Hydrolysis of 4-bromobenzoyl chloride. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Loss of product during workup. | - Carefully perform extractions and solvent removal steps. - this compound is a solid; ensure complete precipitation and collection if purification is done by crystallization. |
Issue 2: Presence of 4-Bromobenzoic Acid Impurity
| Potential Cause | Suggested Solution |
| Moisture in the reaction. | - As mentioned above, use anhydrous conditions. |
| Incomplete conversion of 4-bromobenzoic acid to 4-bromobenzoyl chloride in the preceding step. | - Ensure the complete conversion of the carboxylic acid to the acid chloride before reacting with sodium azide. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch). |
| Purification Strategy | - 4-Bromobenzoic acid can be removed by washing the organic solution of the product with a mild base, such as a saturated sodium bicarbonate solution. The this compound is generally stable to this treatment. |
Issue 3: Formation of Symmetrical Urea Byproduct in Curtius Rearrangement
| Potential Cause | Suggested Solution |
| Presence of water leading to the formation of 4-bromoaniline. | - Use anhydrous solvents for the Curtius rearrangement. - If a nucleophile (e.g., an alcohol or amine) is to be added to trap the isocyanate, ensure it is dry. |
| Slow trapping of the isocyanate intermediate. | - Add the desired nucleophile to the reaction mixture before or during the rearrangement to trap the isocyanate as it is formed. - Use a more reactive nucleophile if the reaction kinetics allow. |
| High reaction temperature. | - The thermal decomposition should be carried out at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. The use of a Lewis acid catalyst can lower the required temperature.[1] |
Data Presentation
Table 1: Influence of Reaction Conditions on Byproduct Formation in the Curtius Rearrangement of this compound
| Parameter | Condition | Expected Outcome on Byproduct Formation |
| Temperature | High | Increased rate of rearrangement, but may also promote side reactions and decomposition. Can increase the formation of urea byproducts if amine is present. |
| Low | Slower reaction rate, which may be desirable for controlled isocyanate formation. Use of a catalyst may be necessary. | |
| Solvent | Protic (e.g., alcohols) | The solvent will react with the isocyanate to form a carbamate. |
| Aprotic (e.g., toluene, THF) | Generally preferred for isolating the isocyanate or for subsequent reaction with a different nucleophile. | |
| Presence of Water | Leads to the hydrolysis of the isocyanate to 4-bromoaniline, which can then form N,N'-bis(4-bromophenyl)urea. | |
| Reaction Time | Too long | May lead to the decomposition of the product or increased side reactions. |
| Too short | Incomplete reaction, leaving unreacted this compound. | |
| Atmosphere | Inert (N₂, Ar) | Recommended to prevent moisture from entering the reaction and causing hydrolysis. |
| Air | Increases the risk of moisture contamination. | |
| Catalyst | Lewis Acid (e.g., BF₃, AlCl₃) | Can lower the decomposition temperature of the acyl azide, potentially reducing side reactions that occur at higher temperatures.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromobenzoyl Chloride
-
Materials:
-
4-Bromobenzoyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-bromobenzoyl chloride (1 equivalent) in anhydrous acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium azide (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acid chloride peak and appearance of the azide peak at ~2130 cm⁻¹).
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.
-
Protocol 2: Curtius Rearrangement of this compound to 4-Bromophenyl Isocyanate
-
Materials:
-
This compound
-
Anhydrous toluene (or another high-boiling aprotic solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Heat the solution to reflux (around 80-110 °C, depending on the solvent). Nitrogen gas will be evolved.
-
Continue heating until the evolution of nitrogen ceases, indicating the completion of the rearrangement. This typically takes 1-3 hours.
-
Monitor the reaction by IR spectroscopy to confirm the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
The resulting solution of 4-bromophenyl isocyanate can be used directly for the next step or the solvent can be removed under reduced pressure to isolate the isocyanate (use caution as isocyanates are reactive and moisture-sensitive).
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound and its subsequent Curtius rearrangement, highlighting the formation of common byproducts.
Caption: A troubleshooting workflow for identifying and resolving common issues in this compound reactions.
References
Technical Support Center: Safe Handling of 4-Bromobenzoyl Azide
This guide provides detailed protocols and safety information for researchers, scientists, and drug development professionals working with 4-bromobenzoyl azide. Please consult your institution's safety guidelines and the Safety Data Sheet (SDS) for this compound before commencing any work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potentially explosive compound that can decompose violently when subjected to heat, friction, or shock. It is known to explode when heated above its melting point.[1] Upon decomposition, it can emit toxic fumes of bromine and nitrogen oxides (NOx).[1] Like other azides, it can also form highly explosive heavy metal azides if it comes into contact with metals such as copper, lead, brass, or zinc.
Q2: What are the signs of this compound decomposition?
A2: Visual signs of decomposition may include a change in color or the evolution of gas. However, decomposition can be rapid and without warning. Therefore, it is crucial to handle this compound with extreme care at all times.
Q3: Can I dispose of unreacted this compound down the drain?
A3: No. Improper disposal of azides down the drain can lead to the formation of highly explosive metal azides in the plumbing.[2] All azide-containing waste must be quenched and disposed of as hazardous chemical waste according to your institution's and local regulations.
Q4: What should I do in case of a spill?
A4: In case of a small spill, and if you are trained to do so, carefully absorb the material with an inert absorbent material like vermiculite or sand. Avoid using combustible materials like paper towels. The contaminated absorbent should then be treated as hazardous waste and quenched using one of the methods described below. For larger spills, evacuate the area and contact your institution's emergency response team.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Gas evolution during storage. | Decomposition of the azide. | This is a sign of instability. Do not attempt to handle the material. Evacuate the area and contact your institution's chemical safety officer or emergency response team immediately. |
| Reaction mixture turns brown during quenching with sodium nitrite. | Formation of nitrogen dioxide (NO2) gas. | This is an expected observation during the quenching process. Ensure the procedure is performed in a well-ventilated fume hood. |
| Incomplete quenching of the azide. | Insufficient quenching reagent or improper reaction conditions. | Test for the presence of residual azide using an appropriate method (e.g., IR spectroscopy looking for the characteristic azide stretch at ~2100 cm⁻¹). If azide is still present, add more quenching reagent and ensure proper mixing and reaction time. |
| Formation of a precipitate during quenching. | This could be the product of the quenching reaction (e.g., the corresponding amide or amine) or an insoluble salt. | Isolate the precipitate by filtration and characterize it to ensure the quenching was successful. The filtrate should still be treated as hazardous waste. |
Experimental Protocols for Safe Quenching and Disposal
Important Safety Precautions:
-
Always work in a properly functioning chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Use non-metal spatulas and equipment to avoid the formation of explosive metal azides.
-
Keep the reaction temperature controlled, as acyl azides can be thermally unstable.
-
Perform quenching procedures on a small scale whenever possible.
Method 1: Quenching with Sodium Nitrite and Sulfuric Acid
This method is effective for the destruction of the azide functional group. However, it is crucial to note that if the reaction solvent is dimethylformamide (DMF), this method can produce carcinogenic N-nitrosodimethylamine (NDMA).[3][4]
Reagents:
-
Unreacted this compound solution
-
Sodium nitrite (NaNO₂)
-
2M Sulfuric acid (H₂SO₄)
-
Starch-iodide paper
Procedure:
-
In a three-necked flask equipped with a stirrer and an addition funnel, dilute the solution containing the unreacted this compound with water to ensure the concentration of the azide does not exceed 5%.
-
While stirring, add a 20% aqueous solution of sodium nitrite. Use at least 1.5 g of sodium nitrite for every gram of this compound.[5]
-
Slowly add 2M sulfuric acid dropwise from the addition funnel. Gas evolution (N₂ and NO) will be observed.[6] The order of addition is critical.
-
Continue adding sulfuric acid until the gas evolution ceases and the solution is acidic (test with pH paper).
-
Test for the presence of excess nitrite by placing a drop of the solution on starch-iodide paper. A blue-black color indicates that the quenching is complete.[5]
-
The resulting solution, which now contains 4-bromobenzoic acid and inorganic salts, can be disposed of as hazardous aqueous waste according to your institution's guidelines.
Method 2: Quenching via Staudinger Reaction
The Staudinger reaction is a milder method for quenching acyl azides, converting them to the corresponding amide upon hydrolysis of the intermediate aza-ylide.[7][8]
Reagents:
-
Unreacted this compound solution
-
Triphenylphosphine (PPh₃)
-
Water
Procedure:
-
To the solution of unreacted this compound, add a stoichiometric amount of triphenylphosphine (PPh₃) at room temperature.
-
Stir the reaction mixture. You may observe the evolution of nitrogen gas as the aza-ylide is formed.[9]
-
After the gas evolution has ceased, add water to the reaction mixture to hydrolyze the aza-ylide to 4-bromobenzamide and triphenylphosphine oxide.[7]
-
The resulting mixture can then be disposed of as hazardous waste.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. media.laballey.com [media.laballey.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 9. chemistry-reaction.com [chemistry-reaction.com]
Validation & Comparative
A Comparative Guide to 4-Bromobenzoyl Azide and Other Acyl Azides for Researchers
Acyl azides, compounds with the general formula RCON₃, are highly versatile and reactive intermediates in organic synthesis. Their utility is particularly pronounced in the fields of medicinal chemistry and drug development, where they serve as precursors to a wide array of nitrogen-containing functional groups, including amines, amides, ureas, and carbamates. Among the various substituted aroyl azides, 4-Bromobenzoyl azide stands out due to the presence of the bromine atom, which provides a valuable site for further molecular modifications through cross-coupling reactions.
This guide provides a comparative analysis of this compound against other common acyl azides, focusing on their synthesis, stability, reactivity, and applications. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical tools in their work.
Synthesis of Acyl Azides: A Comparative Overview
The synthesis of acyl azides can be achieved through several routes, primarily starting from carboxylic acids, acyl chlorides, or amides. The choice of method often depends on the substrate's sensitivity, the desired scale, and the availability of starting materials. Modern methods focus on mild, one-pot procedures to avoid the isolation of potentially hazardous intermediates.
Table 1: Comparison of Common Synthetic Routes to Acyl Azides
| Starting Material | Reagents | Conditions | Typical Yields | Advantages | Disadvantages |
| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Base | Room Temp | High | One-pot, mild conditions, broad substrate scope. | DPPA can be expensive. |
| Carboxylic Acid | NaN₃, PPh₃, CCl₃CN | Room Temp | 86-96% | High yields, avoids Curtius rearrangement, short reaction times. | Requires multiple reagents. |
| Carboxylic Acid | NaN₃, PPh₃, TCCA | Room Temp | Excellent | Mild, rapid conversion (45-120 min), inexpensive reagents. | TCCA is a strong oxidant. |
| Acyl Chloride | Sodium azide (NaN₃) | 0°C to Room Temp | Good to High | Simple, widely used method. | Acyl chlorides can be moisture-sensitive and not readily available. |
| Amide | Sodium azide (NaN₃), p-TsCl (for 2° amides) | 25°C in DMF | Good to High | Utilizes readily available amides. | May require activation (e.g., with TsCl). |
Experimental Protocol: Synthesis of this compound from 4-Bromobenzoic Acid
This one-pot procedure is adapted from established methods for converting carboxylic acids to acyl azides under mild conditions.
Materials:
-
4-Bromobenzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate
-
Stir plate, round-bottom flask, dropping funnel, and standard glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine (1.1 eq) to the stirred solution.
-
To this mixture, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding cold saturated sodium bicarbonate solution.
-
Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography if necessary, but is often used directly in the next step.
Safety Note: Acyl azides are potentially explosive and should be handled with extreme care. Avoid heating, friction, or shock. All reactions should be performed in a well-ventilated fume hood behind a blast shield.
Visualization of Synthetic Pathways
The diagram below illustrates the common synthetic routes to acyl azides from various precursors, highlighting the versatility of these methods.
Spectroscopic Validation of 4-Bromobenzoyl Azide: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise synthesis and characterization of chemical intermediates are paramount. This guide provides a comprehensive spectroscopic validation of 4-bromobenzoyl azide, comparing its key spectral features with those of related compounds. Detailed experimental protocols and a visual representation of the analytical workflow are included to ensure accurate replication and interpretation of results.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its comparative compounds. The data for this compound is predicted based on the analysis of closely related analogs, including 4-iodobenzoyl azide and the parent benzoyl azide, as direct experimental spectra were not available in the cited literature.
Table 1: FT-IR Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Predicted) | ~2130 (N₃ asymmetric stretch), ~1695 (C=O stretch), ~1585 (C=C aromatic stretch), ~1280 (N₃ symmetric stretch), ~830 (C-H out-of-plane bend, p-disubstituted) |
| 4-Iodobenzoyl Azide | 2128 (N₃ asymmetric stretch), 1690 (C=O stretch), 1580 (C=C aromatic stretch), 1285 (N₃ symmetric stretch), 825 (C-H out-of-plane bend, p-disubstituted) |
| Benzoyl Azide | 2135 (N₃ asymmetric stretch), 1698 (C=O stretch), 1595 (C=C aromatic stretch), 1290 (N₃ symmetric stretch) |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | ~7.85 (d, 2H), ~7.65 (d, 2H) |
| 4-Chlorobenzoyl Chloride | 8.05 (d, 2H), 7.53 (d, 2H) |
| 4-Bromobenzyl Azide | 7.45 (d, 2H), 7.20 (d, 2H), 4.30 (s, 2H) |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~170 (C=O), ~135 (C-Br), ~132.5 (Ar-CH), ~130 (Ar-C), ~129 (Ar-CH) |
| 4-Bromobenzoyl Chloride | 167.9 (C=O), 135.5 (C-Br), 132.4 (Ar-CH), 131.0 (Ar-C), 130.1 (Ar-CH) |
| 4-Bromobenzyl Azide | 136.5 (C-Br), 131.8 (Ar-CH), 129.5 (Ar-C), 122.0 (Ar-CH), 54.5 (CH₂) |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from 4-bromobenzoyl chloride via a nucleophilic acyl substitution reaction with sodium azide. In a typical procedure, 4-bromobenzoyl chloride is dissolved in a suitable solvent, such as acetone, and cooled in an ice bath. A solution of sodium azide in water is then added dropwise with stirring. The reaction mixture is stirred for a few hours at room temperature. The product, this compound, can then be extracted with an organic solvent, dried, and the solvent evaporated to yield the final product. Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.
FT-IR Spectroscopy
The FT-IR spectrum of the synthesized this compound is recorded using a Fourier Transform Infrared Spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. The this compound sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For the ¹H NMR spectrum, standard acquisition parameters are used. For the ¹³C NMR spectrum, a proton-decoupled sequence is utilized to obtain singlets for all carbon signals.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of synthesized this compound.
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
A Comparative Guide to Amine Synthesis: Curtius Rearrangement vs. Schmidt Reaction
For researchers, scientists, and professionals in drug development, the efficient synthesis of primary amines is a cornerstone of molecular construction. Among the myriad of available methods, the Curtius rearrangement and the Schmidt reaction stand out as powerful tools for converting carboxylic acids into amines, each with its distinct advantages and considerations. This guide provides an objective comparison of these two named reactions, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Curtius Rearrangement | Schmidt Reaction |
| Starting Material | Carboxylic acid derivatives (acyl chlorides, esters) or carboxylic acids (one-pot) | Carboxylic acids |
| Key Reagent | Azide source (e.g., sodium azide, DPPA) | Hydrazoic acid (often generated in situ) |
| Intermediate | Acyl azide, Isocyanate | Acyl azide (or equivalent), Isocyanate |
| Reaction Conditions | Generally milder, can be performed at RT or with gentle heating | Strongly acidic conditions (e.g., H₂SO₄, TFA) |
| Safety Concerns | Potentially explosive acyl azides | Highly toxic and explosive hydrazoic acid |
Delving into the Mechanisms
Both the Curtius rearrangement and the Schmidt reaction proceed through a common isocyanate intermediate, which is then hydrolyzed to the corresponding primary amine with the loss of carbon dioxide. The key distinction lies in how the crucial acyl azide or its equivalent is generated.
The Curtius rearrangement typically involves the formation of an acyl azide from a carboxylic acid derivative. This acyl azide then undergoes a thermal or photochemical rearrangement to an isocyanate with the loss of nitrogen gas. The reaction is believed to proceed through a concerted mechanism where the R-group migrates simultaneously with the expulsion of the nitrogen molecule.[1]
The Schmidt reaction , on the other hand, is an acid-catalyzed process that directly converts a carboxylic acid to an amine using hydrazoic acid (HN₃).[2] The carboxylic acid is first protonated and then reacts with hydrazoic acid to form a protonated acyl azide intermediate. This intermediate then rearranges to a protonated isocyanate, which is subsequently hydrolyzed.[3]
Performance Comparison: A Data-Driven Analysis
Curtius Rearrangement: Yields from a One-Pot Protocol
A one-pot, zinc-catalyzed Curtius rearrangement of various carboxylic acids to their corresponding Boc-protected amines has been reported with good to excellent yields.[2]
| Starting Carboxylic Acid | Product | Yield (%) |
| Adamantane-1-carboxylic acid | N-Boc-1-adamantylamine | 95 |
| Pivalic acid | N-Boc-tert-butylamine | 85 |
| Cyclohexanecarboxylic acid | N-Boc-cyclohexylamine | 92 |
| Benzoic acid | N-Boc-aniline | 88 |
| 4-Methoxybenzoic acid | N-Boc-4-methoxyaniline | 91 |
| 4-Nitrobenzoic acid | N-Boc-4-nitroaniline | 84 |
Schmidt Reaction: Selected Examples
The Schmidt reaction is often cited for providing good yields, particularly with sterically hindered substrates.[4]
| Starting Carboxylic Acid | Product | Yield (%) | Reference |
| (+)-Camphoric acid | Diamine derivative | 91 | [5] |
| Benzoic Acid | Aniline | Variable | [4] |
| Aliphatic acids | Aliphatic amines | Good yields | [4] |
Experimental Protocols
Below are detailed experimental protocols for both the Curtius rearrangement and the Schmidt reaction for the synthesis of primary amines from carboxylic acids.
One-Pot Curtius Rearrangement for Boc-Protected Amines
This procedure is adapted from a reported one-pot zinc-catalyzed Curtius rearrangement.[2]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Zinc triflate (Zn(OTf)₂) (0.05 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Toluene
-
tert-Butanol
Procedure:
-
To a stirred solution of the carboxylic acid in toluene at room temperature is added sodium azide.
-
The mixture is heated to 80 °C, and a solution of di-tert-butyl dicarbonate in toluene is added dropwise.
-
After the addition is complete, zinc triflate and tetrabutylammonium bromide are added to the reaction mixture.
-
The reaction is stirred at 80 °C and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired Boc-protected amine.
General Protocol for the Schmidt Reaction
This is a general procedure based on established principles of the Schmidt reaction.[2][6] Caution: Hydrazoic acid is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform (or other suitable solvent)
Procedure:
-
The carboxylic acid is dissolved in chloroform in a flask equipped with a stirrer and a dropping funnel.
-
The solution is cooled in an ice bath, and concentrated sulfuric acid is added slowly.
-
Sodium azide is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The rate of addition should be controlled to manage the evolution of gas (N₂).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The mixture is made alkaline by the slow addition of a concentrated base solution (e.g., NaOH).
-
The product is extracted with an appropriate organic solvent.
-
The combined organic extracts are dried over a suitable drying agent and concentrated to give the crude amine.
-
Purification is typically achieved by distillation or recrystallization.
Experimental Workflow
The general workflow for both reactions involves the conversion of a carboxylic acid to a primary amine, albeit through different initial steps.
Substrate Scope and Functional Group Tolerance
Curtius Rearrangement: A significant advantage of the Curtius rearrangement is its broad substrate scope and high functional group tolerance.[7] The reaction can be performed under neutral or mildly acidic/basic conditions, making it compatible with a wide array of sensitive functional groups. The development of one-pot procedures using reagents like diphenylphosphoryl azide (DPPA) further enhances its applicability by avoiding the isolation of potentially hazardous acyl azide intermediates.[7]
Schmidt Reaction: The Schmidt reaction is also applicable to a wide range of carboxylic acids. However, its utility can be limited by the strongly acidic conditions required.[3] Substrates containing acid-labile functional groups may not be suitable for this transformation. For instance, molecules with certain protecting groups, esters, or other acid-sensitive moieties may undergo undesired side reactions.
Safety Considerations
Both the Curtius rearrangement and the Schmidt reaction involve highly energetic and potentially explosive intermediates and reagents. Strict adherence to safety protocols is paramount.
Curtius Rearrangement: The primary hazard associated with the Curtius rearrangement is the use of acyl azides, which can be explosive, especially when isolated or heated. One-pot procedures that generate and consume the acyl azide in situ are therefore highly recommended to minimize risk.
Schmidt Reaction: The Schmidt reaction utilizes hydrazoic acid (HN₃), which is extremely toxic and highly explosive.[2][6] It is typically generated in situ from sodium azide and a strong acid. Extreme caution must be exercised when handling sodium azide and performing the reaction, including working in a well-ventilated fume hood and avoiding contact with metals which can form explosive heavy metal azides.
Conclusion: Making the Right Choice
The choice between the Curtius rearrangement and the Schmidt reaction for the synthesis of a primary amine from a carboxylic acid depends on several factors, primarily the nature of the substrate and the experimental constraints.
-
Choose the Curtius Rearrangement when:
-
The substrate contains acid-sensitive functional groups.
-
Milder reaction conditions are required.
-
A one-pot procedure is desired to avoid the isolation of hazardous intermediates.
-
-
Choose the Schmidt Reaction when:
-
The substrate is stable to strong acid.
-
A direct conversion from the carboxylic acid is preferred without the need for prior activation.
-
The necessary safety infrastructure to handle hydrazoic acid is in place.
-
In the context of drug development and the synthesis of complex molecules where functional group compatibility is often a critical concern, the milder conditions and broader functional group tolerance of the Curtius rearrangement frequently make it the more versatile and widely applicable method. However, for robust substrates where a direct and potentially higher-yielding transformation is desired, the Schmidt reaction remains a valuable tool in the synthetic chemist's arsenal.
References
- 1. scribd.com [scribd.com]
- 2. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chimia.ch [chimia.ch]
- 6. jk-sci.com [jk-sci.com]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Bromophenyl Isocyanate: Alternative Reagents to Phosgene
For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount for efficiency, safety, and yield. The synthesis of 4-bromophenyl isocyanate, a key building block in the preparation of various pharmaceuticals and agrochemicals, has traditionally relied on the use of the highly toxic and hazardous gas, phosgene. This guide provides a comprehensive comparison of alternative, safer reagents for this synthesis, presenting available experimental data and detailed protocols to aid in the selection of the most suitable method.
Comparison of Synthetic Methods
The following table summarizes the key quantitative data for various methods of synthesizing 4-bromophenyl isocyanate, offering a direct comparison of their performance.
| Method | Reagent | Starting Material | Solvent | Reaction Time | Temperature | Yield |
| Traditional Method | Phosgene | 4-Bromoaniline | Toluene | 3 - 6 hours | 80 - 110 °C | >95% |
| Phosgene Alternative | Triphosgene | 4-Bromoaniline | Dichloromethane | 2.5 hours | -35 °C to RT | 63% |
| Rearrangement Method 1 | Sodium Azide (Curtius) | 4-Bromobenzoyl chloride | Toluene (example) | Not specified | Heat | N/A |
| Rearrangement Method 2 | Bromine, NaOH (Hofmann) | 4-Bromobenzamide | Water/Organic | Not specified | Heat | N/A |
| Rearrangement Method 3 | Activating agent (Lossen) | 4-Bromobenzohydroxamic acid | Aprotic solvent | Not specified | Heat/Base | N/A |
| Carbonylation Method | Carbon Monoxide, Catalyst | 1-Bromo-4-nitrobenzene | Various | Not specified | High T & P | N/A |
| Cyanate Method | Sodium Cyanate | 1,4-Dibromobenzene | DMF | Not specified | High Temperature | N/A |
RT: Room Temperature; N/A: Data not available in the searched literature for this specific substrate.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Traditional Method: Phosgene
The reaction of 4-bromoaniline with phosgene is a well-established industrial process. Typically, a solution of 4-bromoaniline in an inert solvent, such as toluene, is treated with an excess of phosgene gas at elevated temperatures (80-110 °C)[1]. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which is then dehydrochlorinated to yield the isocyanate. While this method provides high yields (>95%), the extreme toxicity of phosgene necessitates stringent safety precautions and specialized equipment[1].
Alternative 1: Triphosgene (Phosgene Equivalent)
Triphosgene, a stable crystalline solid, serves as a safer and more convenient substitute for phosgene gas.
Protocol: To a stirred solution of triphosgene (22 mmol) in dichloromethane (DCM, 50 mL), a solution of 4-bromoaniline (20 mmol) in DCM (10 mL) is added dropwise. After 30 minutes, the mixture is cooled to -35°C, and triethylamine (6 mL) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 2 hours. The solvent is removed under vacuum, and the resulting residue is purified by partial distillation to afford 4-bromophenyl isocyanate as a colorless liquid[2].
Alternative 2: Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate[3][4]. The required 4-bromobenzoyl azide can be prepared from 4-bromobenzoyl chloride and sodium azide.
Conceptual Protocol:
-
Formation of this compound: 4-Bromobenzoyl chloride is reacted with sodium azide in a suitable solvent (e.g., acetone, acetonitrile) to form this compound.
-
Rearrangement: The isolated this compound is then heated in an inert solvent (e.g., toluene, benzene), leading to the loss of nitrogen gas and rearrangement to 4-bromophenyl isocyanate[3].
Alternative 3: Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate[3][5].
Conceptual Protocol:
-
Formation of N-bromoamide: 4-Bromobenzamide is treated with bromine and a strong base (e.g., sodium hydroxide) in an aqueous or mixed solvent system to form the N-bromoamide intermediate.
-
Rearrangement: Upon heating, the N-bromoamide undergoes rearrangement to form 4-bromophenyl isocyanate[5]. The isocyanate can be isolated or trapped in situ with a suitable nucleophile.
Alternative 4: Lossen Rearrangement
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate[6].
Conceptual Protocol:
-
Activation of Hydroxamic Acid: 4-Bromobenzohydroxamic acid is first activated, for example, by acylation of the hydroxyl group.
-
Rearrangement: Treatment of the activated hydroxamic acid with a base induces rearrangement to 4-bromophenyl isocyanate[6].
Alternative 5: Reductive Carbonylation
This phosgene-free method involves the palladium-catalyzed reductive carbonylation of nitroaromatics.
Conceptual Protocol: 1-Bromo-4-nitrobenzene is reacted with carbon monoxide in the presence of a palladium catalyst and a suitable ligand system at high temperature and pressure to yield 4-bromophenyl isocyanate[1][7][8]. The reaction conditions, including catalyst, solvent, temperature, and pressure, are critical for achieving high selectivity and yield.
Synthesis Pathway Overview
The following diagram illustrates the logical relationship between the different synthetic pathways to 4-bromophenyl isocyanate.
Caption: Synthetic routes to 4-bromophenyl isocyanate.
Conclusion
References
- 1. Reductive Carbonylation of Nitroarenes Using a Heterogenized Phen-Pd Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN113636952B - A kind of method for preparing 4-bromobenzamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of Substituted Benzoyl Azides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted benzoyl azides, supported by experimental data from the literature. Benzoyl azides are versatile reagents in organic synthesis, primarily known for undergoing the Curtius rearrangement to form isocyanates, which are precursors to amines, ureas, and carbamates.[1][2] The electronic nature of substituents on the benzoyl ring significantly influences the azide's reactivity, affecting reaction rates and product yields.
Understanding Substituent Effects: The Hammett Relationship
The reactivity of substituted benzoyl azides can be quantitatively understood through the lens of linear free-energy relationships, such as the Hammett equation.[3][4] The equation, log(k/k₀) = σρ, correlates the reaction rate (k) of a substituted derivative to that of the unsubstituted compound (k₀) using a substituent constant (σ) and a reaction constant (ρ).
-
Substituent Constant (σ): This value is specific to each substituent and quantifies its electron-donating or electron-withdrawing ability.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), have positive σ values. They pull electron density from the reaction center.
-
Electron-Donating Groups (EDGs) , like methoxy (-OCH₃) or methyl (-CH₃), have negative σ values. They push electron density toward the reaction center.
-
-
Reaction Constant (ρ): This value indicates the sensitivity of a particular reaction to substituent effects.[4]
-
A positive ρ value signifies that the reaction is accelerated by EWGs, which stabilize a negative charge buildup in the transition state.
-
A negative ρ value indicates the reaction is favored by EDGs, which stabilize a positive charge buildup.
-
For reactions involving benzoyl azides, such as nucleophilic attack or thermal rearrangement, the electronic nature of the substituent plays a critical role. For instance, in visible-light-mediated C-H amidation, both electron-donating and electron-withdrawing groups are tolerated, but yields can vary.
Data Presentation: Substituent Effects on Reactivity
| Substituent (para-) | Hammett Constant (σₚ) | Product Yield (%)[5] | Reactivity Trend |
| -OCH₃ | -0.27 | 75 | High |
| -CH₃ | -0.17 | 78 | High |
| -H | 0.00 | 81 | High |
| -Cl | +0.23 | 76 | High |
| -COOCH₃ | +0.45 | 71 | Moderate |
| -CN | +0.66 | 63 | Moderate |
| -NO₂ | +0.78 | 55 | Lower |
Table 1: Comparison of product yields for the photocatalyzed C-H amidation of N-methylpyrrole with various para-substituted benzoyl azides. Yields are used as a proxy for relative reactivity.
As shown, a clear trend is not always apparent without precise kinetic data, but generally, very strong electron-withdrawing groups like -NO₂ can lead to lower yields in this specific photocatalytic reaction.
Experimental Protocols
General Synthesis of Substituted Benzoyl Azides
This protocol describes a common and efficient method for synthesizing benzoyl azides from their corresponding benzoyl chlorides.
Materials:
-
Substituted benzoyl chloride (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Acetone or Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted benzoyl chloride in acetone.
-
In a separate flask, dissolve sodium azide in a minimal amount of water and add it to the benzoyl chloride solution.
-
Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add cold deionized water to the mixture to precipitate the product and quench any unreacted sodium azide.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the substituted benzoyl azide.
-
Caution: Acyl azides are energetic compounds and should be handled with care, avoiding heat and shock.
Protocol for Visible-Light C-H Amidation of Heteroarenes
This protocol details a representative reaction for comparing the reactivity of different benzoyl azides.[5]
Materials:
-
Substituted benzoyl azide (1.0 equiv, 0.34 mmol)
-
N-methylpyrrole (5.0 equiv, 1.7 mmol)
-
[Ru(bpy)₃]Cl₂ (photocatalyst, 1 mol%)
-
Phosphoric acid (H₃PO₄) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Blue LED light source
Procedure:
-
In a reaction vial, combine the substituted benzoyl azide, N-methylpyrrole, [Ru(bpy)₃]Cl₂, and phosphoric acid.
-
Add DMSO as the solvent to achieve the desired concentration (e.g., 0.1 M).
-
Seal the vial and stir the mixture under an inert atmosphere (e.g., argon).
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction for 12-24 hours or until completion is observed via TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate it.
-
Purify the crude product by column chromatography on silica gel to obtain the pure heteroaromatic amide.
Visualizations
Caption: General synthesis and reaction pathway of substituted benzoyl azides.
Caption: Workflow for a comparative study of benzoyl azide reactivity.
References
A Comparative Guide: 4-Bromobenzoyl Azide vs. 4-Bromobenzoyl Chloride in Specialized Synthesis
In the realm of organic synthesis, the choice of reagents is paramount to achieving desired molecular architectures with efficiency and precision. For researchers and professionals in drug development and chemical sciences, understanding the nuanced advantages of specific reagents can significantly streamline synthetic routes and unlock novel molecular possibilities. This guide provides a detailed comparison of 4-bromobenzoyl azide and 4-bromobenzoyl chloride, focusing on their distinct advantages in specific reaction pathways, supported by experimental data and protocols.
While both this compound and 4-bromobenzoyl chloride serve as valuable precursors for introducing the 4-bromobenzoyl moiety, their reactivity profiles diverge significantly, offering unique strategic advantages in different synthetic contexts. 4-Bromobenzoyl chloride is a classic and robust acylating agent, ideal for the straightforward formation of amides and esters. Conversely, this compound's primary utility lies in its capacity to undergo the Curtius rearrangement, a powerful transformation that opens pathways to a variety of functional groups, including isocyanates, amines, ureas, and carbamates.
Unlocking Synthetic Versatility: The Curtius Rearrangement
The key advantage of this compound is its ability to generate the highly reactive 4-bromophenyl isocyanate intermediate via the Curtius rearrangement.[1][2][3] This thermal or photochemically induced decomposition of the acyl azide, with the loss of nitrogen gas, provides a gateway to a host of nitrogen-containing compounds that are not directly accessible from the corresponding acyl chloride under typical conditions. The isocyanate can be trapped in situ with a variety of nucleophiles, allowing for the efficient one-pot synthesis of complex molecules.[1][2]
Comparative Analysis: Synthesis of N,N'-Disubstituted Ureas
To illustrate the distinct advantages of this compound, let's consider the synthesis of N,N'-disubstituted ureas, a common structural motif in pharmaceuticals.
Route 1: The this compound Advantage (One-Pot Curtius Rearrangement)
The synthesis of an N,N'-disubstituted urea can be efficiently achieved in a one-pot reaction starting from 4-bromobenzoic acid, which is converted in situ to this compound. The subsequent Curtius rearrangement and trapping of the resulting isocyanate with an amine offers a streamlined and convergent approach.[4]
Route 2: The Multi-Step 4-Bromobenzoyl Chloride Approach
Synthesizing the same N,N'-disubstituted urea using 4-bromobenzoyl chloride is a more convoluted, multi-step process. It would typically involve the initial formation of a 4-bromobenzamide, followed by a subsequent, often challenging, reaction to introduce the second substituent and form the urea linkage. This multi-step nature generally leads to lower overall yields and increased purification efforts.
Quantitative Data Comparison
The following table summarizes the key differences in the synthesis of a representative N,N'-disubstituted urea, 1-(4-bromophenyl)-3-phenylurea, using the two reagents.
| Parameter | This compound Route | 4-Bromobenzoyl Chloride Route |
| Starting Material | 4-Bromobenzoic Acid | 4-Bromobenzoyl Chloride |
| Key Intermediate | 4-Bromophenyl isocyanate | N-Phenyl-4-bromobenzamide |
| Number of Synthetic Steps | 1 (One-pot) | 2 or more |
| Typical Overall Yield | Good to Excellent (e.g., ~85%)[4] | Moderate to Good (multi-step losses) |
| Reaction Conditions | Mild to moderate heating | Varies, can require harsh conditions for the second step |
| Key Advantage | High efficiency, convergency | Readily available starting material |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-(4-bromophenyl)-3-phenylurea via Curtius Rearrangement of this compound
This protocol is adapted from a general procedure for the one-pot synthesis of ureas from carboxylic acids.[4]
Materials:
-
4-Bromobenzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Aniline
-
Anhydrous toluene
Procedure:
-
To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) to the mixture at room temperature and stir for 30 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 2-3 hours to facilitate the Curtius rearrangement.
-
Cool the reaction mixture to room temperature and add aniline (1.2 eq).
-
Stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield 1-(4-bromophenyl)-3-phenylurea.
Protocol 2: Synthesis of N-Phenyl-4-bromobenzamide using 4-Bromobenzoyl Chloride
This is a standard procedure for the acylation of an amine.
Materials:
-
4-Bromobenzoyl chloride
-
Aniline
-
Pyridine or Triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-phenyl-4-bromobenzamide can be purified by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the distinct synthetic routes to N,N'-disubstituted ureas.
References
- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]
Yield comparison between different synthetic routes to 4-Bromobenzoyl azide.
For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and high-yielding production of key intermediates is paramount. 4-Bromobenzoyl azide is a valuable reagent, often utilized in the synthesis of various heterocyclic compounds and as a photoaffinity labeling agent. This guide provides a comparative analysis of two primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Yield Comparison of Synthetic Pathways
The two principal methods for the synthesis of this compound begin from readily available starting materials: 4-Bromobenzoic acid and 4-Bromobenzoyl chloride. The following table summarizes the reported yields for each route.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) |
| Route 1: One-Pot Synthesis | 4-Bromobenzoic acid | Sodium azide, N-ethyl-N,N-diisopropylamine, (bis-(2-methoxyethyl)amino)sulfur trifluoride | 92.0[1] |
| Route 2: Two-Step Synthesis via Acyl Chloride | 4-Bromobenzoic acid | Step 1: Thionyl chloride or Phosphorus pentachlorideStep 2: Sodium azide | 85-90 (Overall) |
Note: The overall yield for Route 2 is an estimate based on a 92-98% yield for the formation of 4-bromobenzoyl chloride and an anticipated high yield for the subsequent azidation step, which is typically efficient.
Experimental Protocols
Route 1: One-Pot Synthesis from 4-Bromobenzoic Acid
This method offers a direct conversion of 4-bromobenzoic acid to the corresponding acyl azide in a single step with a high reported yield.
Procedure: To a solution of 4-Bromobenzoic acid in a mixture of dichloromethane and dimethyl sulfoxide, N-ethyl-N,N-diisopropylamine and (bis-(2-methoxyethyl)amino)sulfur trifluoride are added at 0 °C. Sodium azide is then added to the reaction mixture, which is stirred for 1 hour while allowing it to warm to 20 °C. The reaction is then quenched and the product is isolated through extraction and purification.[1]
Route 2: Two-Step Synthesis from 4-Bromobenzoic Acid via 4-Bromobenzoyl Chloride
This classic two-step approach first involves the conversion of the carboxylic acid to the more reactive acyl chloride, which is then reacted with an azide source.
Step 2a: Synthesis of 4-Bromobenzoyl Chloride
Two common methods for this conversion are the use of thionyl chloride or phosphorus pentachloride.
-
Using Phosphorus Pentachloride: A mixture of 4-bromobenzoic acid (0.17 mol) and phosphorus pentachloride (0.17 mol) is warmed on a steam bath until the reaction ceases. The resulting 4-bromobenzoyl chloride is then purified by distillation under reduced pressure, affording a yield of 92%.
-
Using Thionyl Chloride: 4-Bromobenzoic acid (0.497 mole) is refluxed with thionyl chloride (100 g) in dichloromethane (300 ml) with a catalytic amount of N,N-dimethylformamide for two days. After removal of the solvent and excess thionyl chloride, the product is distilled to yield 4-bromobenzoyl chloride.
Step 2b: Synthesis of this compound from 4-Bromobenzoyl Chloride
Procedure: A solution of 4-bromobenzoyl chloride in acetone is added dropwise to a solution of sodium azide in water at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product, this compound, precipitates out of the solution and can be collected by filtration. This reaction is analogous to the synthesis of other benzoyl azides and is expected to proceed in high yield.
Synthesis Workflow
The following diagram illustrates the two synthetic pathways for the preparation of this compound.
Caption: Comparative synthetic routes to this compound.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The one-pot synthesis from 4-bromobenzoic acid (Route 1) is highly efficient, boasting a 92.0% yield in a single step, which can be advantageous in terms of time and resource management.[1] The two-step synthesis via 4-bromobenzoyl chloride (Route 2) is a more traditional and robust method. While it involves an additional step, the starting materials and reagents are common and the reactions are generally high-yielding. The choice between these routes will depend on the specific requirements of the researcher, including available reagents, desired purity, and scalability of the synthesis.
References
Safety Operating Guide
Safe Disposal of 4-Bromobenzoyl Azide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive reagents like 4-bromobenzoyl azide is paramount for laboratory safety. This guide provides essential, step-by-step procedures for the safe neutralization and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Organic azides, including this compound, are energetic compounds that can be sensitive to heat, light, shock, and friction.[1] Improper handling or disposal can lead to violent decomposition. Therefore, a thorough understanding of the associated hazards and adherence to strict safety protocols are critical.
Core Safety Principles for Handling Acyl Azides
Before initiating any disposal procedure, it is crucial to observe the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. For handling azides of high toxicity, silver shield gloves under nitrile gloves are recommended.[2]
-
Work Area: All manipulations involving azides should be performed in a certified chemical fume hood to mitigate inhalation risks and contain any potential incidents.[2][3]
-
Avoid Incompatibilities:
-
Metals: Never use metal spatulas or allow contact with metal surfaces, as this can form highly shock-sensitive and explosive heavy metal azides.[1][4]
-
Acids: Do not mix azide-containing waste with acidic wastes, which can generate highly toxic and explosive hydrazoic acid.[1]
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane and chloroform, as they can form extremely unstable di- and tri-azidomethane.[1][4]
-
-
Storage: Store this compound and its waste solutions in clearly labeled, dedicated containers, away from heat, light, and incompatible materials.[5]
Experimental Protocol: Neutralization of this compound
The primary method for the safe disposal of organic azides is to convert them into more stable compounds, such as amines, before they are collected as chemical waste.[1] Another common and effective method is the destruction of the azide functionality using a suitable chemical reagent. The following protocol details a widely accepted method for neutralizing residual acyl azides.
Method 1: Reduction to an Amine (for quenching reactions)
This method is suitable for quenching a reaction mixture containing this compound.
-
Cool the Reaction Mixture: In a fume hood, cool the reaction vessel containing the this compound solution in an ice bath (0-5 °C).
-
Prepare Reducing Agent: Prepare a solution of a suitable reducing agent. A common choice is triphenylphosphine.
-
Slow Addition: Slowly add the reducing agent solution to the stirred reaction mixture. The azide will be reduced to the corresponding aza-ylide, which can then be hydrolyzed to the amine.
-
Hydrolysis: After the addition is complete, continue stirring at room temperature for a few hours to ensure the reaction is complete. Water can then be added to hydrolyze the intermediate to form 4-bromobenzamide and triphenylphosphine oxide.
-
Verification of Destruction: Before proceeding with workup, it is advisable to test for the absence of the azide. This can be done using IR spectroscopy by checking for the disappearance of the characteristic azide peak (around 2100 cm⁻¹).
-
Waste Collection: Once the azide has been completely converted, the reaction mixture can be worked up as required. The resulting waste should be collected in an appropriate, labeled hazardous waste container.
Method 2: Chemical Degradation of Azide Waste
This procedure is for the treatment of aqueous waste streams containing residual this compound.
-
Preparation: In a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet vented to the back of the fume hood, place the aqueous solution containing the azide. The concentration of the azide should not exceed 5%.[2][3]
-
Addition of Sodium Nitrite: For each gram of sodium azide estimated to be in the solution, add a 20% aqueous solution of sodium nitrite containing 1.5 g of sodium nitrite (a 40% excess).[3] Stir the mixture.
-
Acidification: Crucially, this step must follow the addition of sodium nitrite. Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to litmus paper. The slow, controlled addition is essential to manage the reaction rate and gas evolution. Never add the acid before the nitrite solution , as this will generate highly toxic and explosive hydrazoic acid.[3]
-
Reaction and Verification: The reaction will produce nitrogen gas and nitrogen oxides. Continue stirring until the gas evolution ceases. To confirm the complete destruction of the azide, test the acidic solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition is complete.[3]
-
Neutralization and Disposal: Once the decomposition is complete, neutralize the reaction mixture to a pH between 6 and 9 with a dilute solution of sodium hydroxide.[2][3] The neutralized solution can then be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.
| Parameter | Value | Reference |
| Maximum Azide Concentration for Disposal | ≤ 5% aqueous solution | [2][3] |
| Sodium Nitrite to Azide Ratio | 1.5 g of 20% NaNO₂ solution per 1 g of azide | [3] |
| Final pH of Treated Waste | 6 - 9 | [2][3] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures and safety precautions, laboratory professionals can effectively manage and dispose of this compound, fostering a secure research environment. Always consult your institution's specific safety guidelines and environmental health and safety office for any additional requirements.
References
Essential Safety and Operational Guide for Handling 4-Bromobenzoyl Azide
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates like 4-Bromobenzoyl azide is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and mitigate risks associated with this energetic compound.
Hazard Identification and Engineering Controls
This compound is a potentially explosive compound, sensitive to heat, shock, and friction. Upon decomposition, it can emit toxic fumes of bromine and nitrogen oxides.[1] Therefore, stringent engineering controls are necessary to create a safe working environment.
-
Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Blast Shield: A blast shield is mandatory for all reactions involving this azide, providing a physical barrier to protect the user from potential explosions.[2]
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne contaminants.[1][3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) regimen is the first line of defense against chemical exposure and physical hazards. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Double-gloving: Nitrile gloves as the outer layer and a chemically resistant glove (e.g., Silver Shield®) as the inner layer. | Inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially after direct contact with the azide. |
| Eyes | Chemical splash goggles and a face shield. | Goggles must provide a complete seal around the eyes. The face shield offers an additional layer of protection against splashes and projectiles. |
| Body | Flame-resistant laboratory coat. | The lab coat should have long sleeves and be fully buttoned. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary depending on the scale and nature of the work. | Consult with your institution's environmental health and safety (EHS) department for specific respirator requirements. |
| Feet | Closed-toe, chemical-resistant shoes. | Footwear should fully cover the feet to protect against spills. |
Safe Handling and Operational Procedures
Adherence to strict operational protocols is crucial to minimize the risk of incidents.
-
Avoid Incompatible Materials: Do not allow this compound to come into contact with strong acids, bases, oxidizing agents, or metals, as this can lead to the formation of highly unstable and explosive compounds.[4]
-
Use Non-Metallic Utensils: Employ spatulas and other handling tools made of non-sparking materials like ceramic or plastic to prevent accidental initiation.[4]
-
Temperature Control: Store this compound in a cool, dry, and well-ventilated area, away from heat sources.[5] Reactions should be carefully monitored to control temperature.
-
Small Quantities: Whenever possible, work with the smallest feasible quantities of the azide.
Disposal Plan
Proper disposal of this compound and contaminated materials is a critical safety and environmental responsibility.
-
Deactivation: Before disposal, organic azides should be converted to a more stable form, such as an amine.[4] A common method involves reduction with a suitable reducing agent in a controlled manner.
-
Waste Segregation: All waste containing this compound, including contaminated labware and PPE, must be collected in a designated, clearly labeled, and sealed waste container.
-
Professional Disposal: Contact your institution's EHS department for guidance on the proper disposal of azide-containing waste. Do not dispose of azides down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2]
Emergency Procedures
In the event of an emergency, immediate and correct action is vital.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to handle it, use an inert absorbent material, and collect it in a sealed container for disposal. For large spills, contact your institution's emergency response team. |
Experimental Workflow for Handling this compound
The following diagram outlines the logical progression of steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
